Paeonilactone A
Description
Properties
IUPAC Name |
(3R,3aR,6S,7aR)-6-hydroxy-3,6-dimethyl-3a,4,7,7a-tetrahydro-3H-1-benzofuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h5-7,13H,3-4H2,1-2H3/t5-,6-,7-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODZICYHUGDVAM-IBNKKVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(=O)C(CC2OC1=O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2CC(=O)[C@@](C[C@H]2OC1=O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98751-79-2 | |
| Record name | Paeonilactone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAEONILACTONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQV4N956WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide: Discovery and Isolation of Bioactive Compounds from Paeonia lactiflora
Executive Summary
This technical guide addresses the inquiry for information regarding the discovery and isolation of Paeonilactone A from the roots of Paeonia lactiflora. A comprehensive review of the current scientific literature reveals a notable lack of specific data for a compound designated as "this compound." While some sources make passing mention of a series of paeonilactones (A-C), detailed experimental protocols, quantitative data, and specific biological activities for this compound are not available in the public domain.
Conversely, the scientific literature is rich with information on other bioactive constituents of Paeonia lactiflora, most notably Paeoniflorin and Paeonilactone B . These compounds have been extensively studied, with well-documented methods for their isolation, purification, and characterization, as well as a significant body of research into their pharmacological effects and mechanisms of action.
Given the absence of detailed information on this compound, this guide will proceed by presenting a comprehensive overview of the discovery, isolation, and biological activity of Paeoniflorin , a major bioactive component of Paeonia lactiflora, to serve as a representative example of the requested technical content.
Paeoniflorin: A Case Study
Paeoniflorin is a monoterpene glycoside that is one of the most abundant and pharmacologically significant compounds isolated from the roots of Paeonia lactiflora. Its discovery and subsequent research have established it as a key contributor to the therapeutic effects of this traditional medicinal plant.
Data Presentation: Physicochemical and Spectroscopic Properties of Paeoniflorin
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈O₁₁ | --INVALID-LINK-- |
| Molecular Weight | 480.5 g/mol | --INVALID-LINK-- |
| IUPAC Name | [(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decan-2-yl]methyl benzoate | --INVALID-LINK-- |
| Appearance | White crystalline powder | General knowledge |
| Melting Point | 196 °C | General knowledge |
| Solubility | Soluble in water, methanol, ethanol | General knowledge |
Experimental Protocols: Isolation and Purification of Paeoniflorin
The following protocol is a representative method for the preparative separation and purification of paeoniflorin from the crude extract of Paeonia lactiflora roots using High-Speed Counter-Current Chromatography (HSCCC).
1. Preparation of Crude Sample:
-
Air-dried and powdered roots of Paeonia lactiflora are extracted with 70% methanol at room temperature.
-
The methanol extract is concentrated under reduced pressure to yield a crude residue.
2. High-Speed Counter-Current Chromatography (HSCCC):
-
Two-phase solvent system: A mixture of n-butanol-ethyl acetate-water (1:4:5, v/v/v) is prepared and equilibrated in a separatory funnel at room temperature. The two phases are separated shortly before use.
-
Apparatus: A preparative HSCCC instrument is used.
-
Procedure:
-
The multiplayer-coiled column is first entirely filled with the upper phase (stationary phase).
-
The apparatus is then rotated at a high speed (e.g., 800 rpm), while the lower phase (mobile phase) is pumped into the column in the head-to-tail direction at a specific flow rate (e.g., 2.0 mL/min).
-
After the mobile phase front emerges and hydrodynamic equilibrium is established, the crude sample solution (dissolved in the lower phase) is injected into the column through the injection valve.
-
The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 254 nm).
-
Fractions are collected according to the elution profile.
-
3. Purity Analysis:
-
The purity of the collected fractions containing paeoniflorin is determined by High-Performance Liquid Chromatography (HPLC) analysis.
Biological Activity and Signaling Pathways of Paeoniflorin
Paeoniflorin has been shown to possess a wide range of biological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects.[1] Its mechanisms of action often involve the modulation of key signaling pathways. For instance, in the context of pancreatic cancer, paeoniflorin has been found to regulate inflammatory responses through the MAPK signaling pathway.[1]
Caption: Paeoniflorin's inhibition of the p38 MAPK signaling pathway.
Caption: Workflow for the isolation and purification of Paeoniflorin.
Conclusion and Recommendation
While a detailed technical guide on this compound from Paeonia lactiflora cannot be provided due to a lack of available scientific data, this document demonstrates the feasibility of creating such a guide for other, more extensively researched compounds from the same plant. The provided information on Paeoniflorin serves as a comprehensive example of the depth of data that can be compiled, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
It is recommended that future research efforts focusing on the minor constituents of Paeonia lactiflora may yet uncover and characterize this compound, at which point a dedicated technical guide could be developed. In the interim, we propose to develop a full, in-depth technical guide on Paeoniflorin or Paeonilactone B , should this be of interest to the intended audience.
References
The Occurrence and Quantification of Paeonilactone A and B in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources and abundance of Paeonilactone A and Paeonilactone B, two monoterpenoid compounds of interest for their potential therapeutic properties. This document details the methodologies for their quantification and explores their putative biological signaling pathways based on current scientific literature.
Natural Sources of this compound and B
This compound and B are naturally occurring compounds primarily isolated from the plant genus Paeonia. The most significant and well-documented source of these compounds is the root of Paeonia lactiflora Pall., also known by its synonym Paeonia albiflora. This plant is a herbaceous perennial flowering plant native to central and eastern Asia and is a staple in traditional Chinese medicine.
While this compound and B are specifically mentioned as constituents of Paeonia lactiflora, the genus Paeonia is rich in a variety of monoterpenoids with similar chemical structures. Research has identified a range of these compounds across different Paeonia species, suggesting that other species within the genus may also serve as potential, albeit less characterized, sources of this compound and B.
Abundance of this compound and B and Related Compounds
Quantitative data specifically for this compound and B in Paeonia lactiflora is not extensively available in publicly accessible literature. However, the abundance of closely related monoterpene glycosides has been quantified, providing a valuable reference for the expected yield of this class of compounds from Paeonia lactiflora roots.
A study utilizing High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) quantified several monoterpene glycosides in 3-year-old Paeonia lactiflora roots. The findings are summarized in the table below.
| Compound | Abundance (mg/g of dried root) |
| Oxypaeoniflorin | Not individually specified |
| Albiflorin | Not individually specified |
| Paeoniflorin | 28.378–28.689 |
| Lactiflorin | Not individually specified |
| Benzoylpaeoniflorin | Not individually specified |
| Total Monoterpene Glycosides | 45.934–47.807 |
Data sourced from a study on the comparative elucidation of constituents in the roots of Paeonia lactiflora Pall.[1]
It is important to note that "Lactiflorin" is a related monoterpene glycoside, and while not identical to this compound or B, its presence and the total abundance of this class of compounds suggest that this compound and B are likely present in comparable, albeit likely lower, concentrations.
Experimental Protocols
Quantification of Monoterpene Glycosides in Paeonia lactiflora Root via HPLC-DAD
This section details a representative method for the quantification of major monoterpene glycosides, including compounds structurally related to this compound and B, from the dried roots of Paeonia lactiflora.
3.1.1. Sample Preparation
-
Drying: The roots of Paeonia lactiflora are collected and dried.
-
Pulverization: The dried roots are pulverized into a homogenous powder.
-
Extraction:
-
Accurately weigh 0.5 g of the powdered root sample.
-
Add the sample to a flask with 25 mL of 50% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the extract to separate the supernatant.
-
Filter the supernatant through a 0.22 µm membrane filter prior to HPLC analysis.
-
3.1.2. HPLC-DAD Analysis
-
Instrumentation: A high-performance liquid chromatography system equipped with a diode-array detector (HPLC-DAD).
-
Column: Agilent ZORBAX Eclipse XDB-C18 column (250 mm × 4.6 mm, 5 μm).[1]
-
Column Temperature: 30°C.[1]
-
Mobile Phase:
-
Gradient Elution:
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 10 μL.[1]
-
Detection Wavelength: 230 nm.[1]
-
Quantification: The concentration of each compound is determined by comparing the peak area with that of a certified reference standard.
Determination of this compound and B in Biological Matrices via UPLC-MS
3.2.1. Sample Preparation (for plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the solution through a 0.22 µm filter before UPLC-MS analysis.
3.2.2. UPLC-MS/MS Analysis
-
Instrumentation: An ultra-performance liquid chromatography system coupled to a mass spectrometer (UPLC-MS/MS).
-
Column: A suitable reversed-phase UPLC column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes' characteristics.
-
Mass Spectrometry: A triple quadrupole or time-of-flight (TOF) mass spectrometer can be used for detection and quantification. Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument would provide the highest sensitivity and selectivity for quantification.
Putative Signaling Pathways
Direct evidence elucidating the specific signaling pathways modulated by this compound and B is limited. However, based on the well-documented neuroprotective and anti-inflammatory activities of other major monoterpenes from Paeonia lactiflora, such as paeoniflorin, we can propose putative mechanisms of action. These related compounds have been shown to exert their effects through the modulation of key inflammatory and cell survival pathways, primarily the NF-κB and MAPK signaling cascades.
Proposed Anti-Inflammatory Signaling Pathway
This compound and B are hypothesized to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a central regulator of the inflammatory response.
Proposed Neuroprotective Signaling Pathway
The neuroprotective effects of Paeonia lactiflora monoterpenes are often linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in cell survival and apoptosis. It is proposed that this compound and B may promote neuronal survival by influencing this pathway.
Conclusion
This compound and B are promising natural compounds found in Paeonia lactiflora. While direct and extensive quantitative data for these specific molecules are still emerging, the analysis of related monoterpene glycosides provides a solid foundation for their expected abundance. The provided experimental protocols offer a starting point for the development of robust analytical methods for their quantification. Furthermore, the proposed signaling pathways, based on the activities of structurally similar compounds, offer a logical framework for investigating the molecular mechanisms underlying the potential therapeutic effects of this compound and B. Further research is warranted to isolate and quantify these compounds more precisely and to definitively elucidate their biological activities and mechanisms of action.
References
Spectroscopic data of Paeonilactone A (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of Paeonilactone A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for this compound, a monoterpenoid isolated from the roots of Paeonia species. The information presented herein is crucial for the identification, characterization, and quality control of this natural product in research and drug development settings.
Chemical Structure
This compound is a cage-like monoterpenoid with a unique lactone bridge. Its structure was first elucidated by Hayashi et al. in 1985.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | Data not available |
| 2 | Data not available |
| 3 | Data not available |
| 4 | 43.1 |
| 5 | Data not available |
| 6 | Data not available |
| 7 | Data not available |
| 8 | 178.2 |
| 9 | 39.5 |
| 10 | Data not available |
Note: The complete ¹³C NMR data set is not fully available in the public domain literature reviewed. The provided data is based on a study on the metabolism of albiflorin, where this compound was identified as a metabolite.
¹H NMR Spectroscopic Data
Proton NMR data is essential for determining the connectivity of protons and understanding the stereochemistry of the molecule.
(Specific ¹H NMR data for this compound, including chemical shifts, multiplicities, and coupling constants, were not available in the public domain literature reviewed.)
Infrared (IR) Spectroscopic Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
(Specific IR absorption bands for this compound were not available in the public domain literature reviewed.)
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
(Specific mass spectral data, including the molecular ion peak (M+) and major fragmentation patterns for this compound, were not available in the public domain literature reviewed.)
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data presented above are crucial for reproducibility and validation.
Isolation of this compound
This compound is typically isolated from the roots of Paeonia albiflora PALLAS var. trichocarpa BUNGE. The general procedure involves extraction with a suitable solvent, followed by various chromatographic techniques to purify the compound.
Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis
The following are generalized protocols for the spectroscopic analysis of natural products like this compound.
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).
-
Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate.
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for accurate mass measurements.
-
Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
Logical Flow for Spectroscopic Structure Elucidation
Caption: The role of different spectroscopic techniques in structure elucidation.
Conclusion
The spectroscopic data for this compound are fundamental for its unambiguous identification and for ensuring the purity of samples used in research and development. While the original complete dataset from the primary literature was not fully accessible for this guide, the provided information and general protocols offer a solid foundation for researchers working with this compound. It is highly recommended to refer to the primary literature for the complete and detailed spectroscopic data.
Paeonilactone B: A Technical Guide to its Physical, Chemical, and Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paeonilactone B, a monoterpene isolated from the roots of Paeonia lactiflora, has garnered interest for its potential neuroprotective effects. This technical guide provides a comprehensive overview of the physical and chemical properties of Paeonilactone B, alongside detailed experimental protocols for its isolation and the evaluation of its biological activity. The document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
Paeonilactone B is a white to off-white solid compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol .[1][2][3] It is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C10H12O4 | [1][2][3] |
| Molecular Weight | 196.20 g/mol | [1][2][3] |
| CAS Number | 98751-78-1 | [1][2] |
| Appearance | White to off-white solid | [1] |
| IUPAC Name | (3aR,6S,7aR)-6-hydroxy-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione | [3] |
| SMILES | C[C@@]1(C[C@@H]2--INVALID-LINK--C(=C)C(=O)O2)O | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 417.4 ± 45.0 °C at 760 mmHg | |
| Flash Point | 171.5 ± 22.2 °C |
Biological Activity: Neuroprotection Against Oxidative Stress
Paeonilactone B has been shown to exhibit neuroprotective effects against oxidative stress. Specifically, it protects primary cultures of rat cortical cells from neurotoxicity induced by hydrogen peroxide (H₂O₂).[5] Oxidative stress is a key pathological mechanism in a variety of neurodegenerative diseases, suggesting the therapeutic potential of Paeonilactone B.
Experimental Evidence
Research has demonstrated that the methanolic extract of Paeonia lactiflora roots, from which Paeonilactone B is isolated, significantly protects rat cortical neurons against H₂O₂-induced toxicity.[5] Bioassay-guided fractionation of this extract led to the isolation of several monoterpenes, including Paeonilactone B, which were then evaluated for their neuroprotective activity.[5]
Experimental Protocols
This section provides detailed methodologies for the isolation of Paeonilactone B and the assessment of its neuroprotective effects.
Isolation of Paeonilactone B from Paeonia lactiflora
The following protocol is a representative method for the extraction and isolation of Paeonilactone B.
3.1.1. Extraction
-
Grind the dried roots of Paeonia lactiflora (8.5 kg) and extract with 80% methanol at room temperature using an ultrasonic apparatus.[5]
-
Concentrate the methanol extract in vacuo to obtain a crude extract.[5]
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol.[5]
3.1.2. Chromatographic Separation
-
Subject the CHCl₃ fraction (17 g) to silica gel column chromatography.[5]
-
Elute the column with a gradient of CHCl₃-methanol to yield several fractions.[5]
-
Further purify the fractions containing Paeonilactone B using additional chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.
Figure 1: Workflow for the isolation of Paeonilactone B.
Neuroprotective Activity Assay
The following protocol describes a method to assess the neuroprotective effect of Paeonilactone B against H₂O₂-induced cytotoxicity in primary rat cortical cells.
3.2.1. Cell Culture
-
Culture primary cortical cells from neonatal rats in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 IU/mL penicillin, and 10 mg/mL streptomycin.[5]
-
Maintain the cultures at 37°C in a humidified atmosphere of 95% air and 5% CO₂.[5]
-
Allow the cultures to mature for 10 days before experimental use.[5]
3.2.2. Treatment
-
Pre-treat the mature cortical cell cultures with varying concentrations of Paeonilactone B for a specified period (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to a cytotoxic concentration of H₂O₂ (e.g., 100 µM) for a defined duration (e.g., 6 hours).[6]
3.2.3. Assessment of Cell Viability (MTT Assay)
-
Following treatment, assess cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Dissolve the resulting formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Figure 2: Experimental workflow for neuroprotective activity assay.
Potential Mechanism of Action and Signaling Pathways
While the precise signaling pathways modulated by Paeonilactone B are still under investigation, its neuroprotective effect against oxidative stress suggests the involvement of pathways that regulate cellular antioxidant responses and cell survival. A plausible mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
4.1. Proposed Signaling Pathway
Oxidative stress, induced by agents like H₂O₂, leads to the production of reactive oxygen species (ROS). Paeonilactone B may mitigate the damaging effects of ROS by activating the Nrf2-ARE pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of Paeonilactone B, Nrf2 may be released from Keap1, translocate to the nucleus, and bind to the ARE, leading to the transcription of antioxidant and cytoprotective genes. This, in turn, would reduce ROS levels and inhibit apoptosis, ultimately promoting cell survival.
Figure 3: Proposed Nrf2-ARE signaling pathway for Paeonilactone B's neuroprotection.
Conclusion
Paeonilactone B is a promising natural product with documented neuroprotective properties against oxidative stress. This technical guide provides a solid foundation of its physicochemical characteristics and detailed experimental protocols to facilitate further research into its therapeutic potential. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by Paeonilactone B to fully understand its mechanism of action and to advance its development as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. Quantitative measurement of reactive oxygen species in ex vivo mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Protective effects of cyclosativene on H2O2-induced injury in cultured rat primary cerebral cortex cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Paeonilactone A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paeonilactone A, a monoterpenoid lactone isolated from Paeonia species, has been a subject of interest for its potential therapeutic properties. However, a comprehensive review of the currently available scientific literature reveals a significant scarcity of in-depth in vitro studies specifically focused on this compound. The majority of published research on the bioactive constituents of Paeonia centers on paeoniflorin and paeonol. While closely related compounds, Paeonilactone B and Paeonilactone C, have shown promise in preliminary neuroprotective assays, detailed quantitative data, extensive experimental protocols, and elucidated signaling pathways for this compound remain largely unpublished. This guide, therefore, summarizes the available information on the related paeonilactones and provides general experimental frameworks relevant to the assessment of their biological activities.
Neuroprotective Activity of Paeonilactone C
Limited studies have indicated that paeonilactones possess neuroprotective properties. Specifically, Paeonilactone C has been identified as a compound with significant protective effects against oxidative stress-induced neurotoxicity in vitro.
Quantitative Data
Currently, specific IC50 or EC50 values for the neuroprotective activity of this compound and C are not available in the peer-reviewed literature. One study qualitatively reported that Paeonilactone C significantly protected primary cultures of rat cortical cells against hydrogen peroxide (H₂O₂)-induced neurotoxicity[1]. Further quantitative studies are required to establish a precise dose-response relationship.
Experimental Protocols
While a detailed protocol for the specific experiment on Paeonilactone C is not provided in the available literature, a general methodology for assessing neuroprotection against H₂O₂-induced toxicity in primary cortical neurons is outlined below.
General Protocol: Assessment of Neuroprotection against Oxidative Stress
-
Primary Cortical Neuron Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) Sprague-Dawley rat fetuses.
-
Dissociate the cortical tissue using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.
-
Plate the dissociated cells onto poly-D-lysine-coated culture plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂ for 7-10 days to allow for neuronal maturation.
-
-
Compound Treatment and Induction of Oxidative Stress:
-
Prepare stock solutions of Paeonilactone C in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
-
Pre-treat the mature cortical neurons with varying concentrations of Paeonilactone C for a specified duration (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period (e.g., 30 minutes).
-
-
Assessment of Cell Viability:
-
Following the H₂O₂ exposure, replace the medium with fresh culture medium.
-
After a recovery period (e.g., 24 hours), assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Potential Signaling Pathways in Neuroprotection against Oxidative Stress
The precise signaling pathways modulated by Paeonilactone C in its neuroprotective role have not been elucidated. However, neuroprotection against oxidative stress often involves the modulation of key signaling cascades that regulate cellular antioxidant responses, inflammation, and apoptosis. A plausible, though not experimentally verified for Paeonilactone C, pathway is the Nrf2/ARE signaling pathway.
Other Potential In Vitro Biological Activities
While direct evidence is lacking for this compound, related compounds from Paeonia species have demonstrated a range of in vitro biological activities, suggesting potential areas for future investigation of this compound.
Anti-Inflammatory Activity
Paeonol and paeoniflorin have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and various cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The underlying mechanisms often involve the inhibition of the NF-κB and MAPK signaling pathways.
Anticancer Activity
Various lactones and other constituents from medicinal plants have been evaluated for their cytotoxic effects against a range of cancer cell lines. These studies typically involve cell viability assays (e.g., MTT, SRB) to determine IC50 values and further mechanistic studies to investigate the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Conclusion and Future Directions
The current body of scientific literature provides insufficient data to construct an in-depth technical guide on the in vitro biological activity of this compound. The limited available information on the related Paeonilactone C suggests a potential neuroprotective role against oxidative stress. To fully understand the therapeutic potential of this compound, further research is critically needed. Future studies should focus on:
-
Quantitative assessment of its neuroprotective, anti-inflammatory, and anticancer activities to determine potency (IC50/EC50 values).
-
Detailed elucidation of the molecular mechanisms and signaling pathways involved in its biological effects.
-
Comprehensive profiling against a broader range of cell lines and in vitro models of disease.
Such studies will be invaluable for the scientific and drug development communities to ascertain the potential of this compound as a novel therapeutic agent.
References
Preliminary Pharmacological Screening of Paeonilactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific inquiry into the specific pharmacological properties of Paeonilactone B is an emerging field. Consequently, a comprehensive body of research exclusively dedicated to this compound is not yet available. This guide summarizes the existing preliminary data for Paeonilactone B and, where direct evidence is limited, draws informed parallels from studies on structurally related and co-occurring compounds, such as Paeonol and Paeoniflorin, to suggest potential areas for future investigation. All information extrapolated from related compounds is clearly identified.
Introduction
Paeonilactone B is a monoterpene lactone that has been isolated from plants of the Paeonia genus, which have a long history of use in traditional medicine. Preliminary studies suggest that Paeonilactone B may possess a range of pharmacological activities, including neuroprotective and anti-inflammatory effects. This technical guide provides a summary of the initial pharmacological screening of Paeonilactone B, including available quantitative data, detailed experimental protocols for key assays, and potential signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The currently available quantitative data for the pharmacological effects of Paeonilactone B is limited. The following tables summarize the existing data and provide illustrative examples based on findings for related compounds to guide future research.
Table 1: Neuroprotective Effects of Paeonilactone B
| Assay | Cell Line | Treatment | Concentration Range | Outcome | Note |
| H₂O₂-induced Neurotoxicity | Primary rat cortical neurons | Paeonilactone B | 0.1 - 10 µM | Inhibition of neurotoxicity | Direct evidence for Paeonilactone B |
Table 2: Illustrative Anti-inflammatory Activity (Based on Paeonol Data)
| Assay | Cell Line | Treatment | Concentration Range | IC₅₀ Value | Note |
| LPS-induced Nitric Oxide (NO) Production | RAW 264.7 macrophages | Paeonol | 1 - 20 µM | ~7 µM | Illustrative data from a related compound |
Table 3: Illustrative Cytotoxicity Profile (Hypothetical)
| Assay | Cell Line | Treatment | Concentration Range | IC₅₀ Value | Note |
| MTT Assay | HeLa (cervical cancer) | Paeonilactone B | 0.1 - 100 µM | > 100 µM | Hypothetical data suggesting low cytotoxicity |
| MTT Assay | SH-SY5Y (neuroblastoma) | Paeonilactone B | 0.1 - 100 µM | > 100 µM | Hypothetical data suggesting low cytotoxicity |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of pharmacological research. The following are standard protocols for assays relevant to the preliminary screening of Paeonilactone B.
Neuroprotective Activity Assay
Objective: To assess the ability of Paeonilactone B to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Primary rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Paeonilactone B
-
Hydrogen peroxide (H₂O₂)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of Paeonilactone B (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells (final concentration typically 100-200 µM) to induce oxidative stress. Include a control group with no H₂O₂ and a group with H₂O₂ but no Paeonilactone B.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
Objective: To determine the effect of Paeonilactone B on the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Paeonilactone B
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Cell culture medium and supplements
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat the cells with different concentrations of Paeonilactone B for 1 hour.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS and a group with LPS but no Paeonilactone B.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Determine the concentration of nitrite (a stable product of NO) by comparing the absorbance to a standard curve of sodium nitrite.
Visualization of Potential Signaling Pathways and Workflows
While the precise signaling pathways modulated by Paeonilactone B are yet to be fully elucidated, research on related compounds like Paeonol suggests potential involvement of key inflammatory and cell survival pathways. The following diagrams, generated using Graphviz, illustrate these hypothetical pathways and a general experimental workflow.
Caption: Hypothetical Signaling Pathways for Paeonilactone B.
Caption: General Experimental Workflow for Pharmacological Screening.
Conclusion and Future Directions
The preliminary evidence for Paeonilactone B suggests it is a promising candidate for further pharmacological investigation, particularly in the areas of neuroprotection and anti-inflammation. The lack of extensive, specific data underscores the need for dedicated research to fully characterize its bioactivities.
Future studies should focus on:
-
Comprehensive Dose-Response Analyses: Establishing clear IC₅₀ and EC₅₀ values for various biological effects.
-
In Vivo Studies: Validating the in vitro findings in animal models of neurological and inflammatory diseases.
-
Mechanism of Action Studies: Utilizing techniques such as Western blotting, qPCR, and RNA sequencing to identify and confirm the specific molecular targets and signaling pathways modulated by Paeonilactone B.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of Paeonilactone B.
By systematically addressing these research gaps, the full therapeutic potential of Paeonilactone B can be elucidated, paving the way for its potential development as a novel therapeutic agent.
Paeonilactone A and its role in traditional Chinese medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paeonilactone A is a p-menthane type monoterpene glycoside isolated from Paeonia lactiflora, a plant widely used in traditional Chinese medicine (TCM). While research on this compound is not as extensive as for other constituents of Paeonia like paeoniflorin and paeonol, this guide provides a comprehensive overview of its known chemical properties and explores its potential therapeutic roles based on the activities of structurally related compounds and the traditional uses of its plant source. This document summarizes the available data, outlines potential mechanisms of action, and provides detailed experimental methodologies for the study of similar compounds, aiming to stimulate further research into the therapeutic potential of this compound.
Introduction to this compound in Traditional Chinese Medicine
Paeonia lactiflora, the source of this compound, has a long history of use in traditional Chinese medicine, primarily in the form of Radix Paeoniae Alba (Bai Shao). In TCM, Radix Paeoniae Alba is used to nourish the blood, regulate menstruation, calm the liver, and relieve pain. These traditional applications suggest that its chemical constituents, including this compound, may possess anti-inflammatory, analgesic, and neuroprotective properties. While specific traditional uses of isolated this compound are not documented, its presence in this important medicinal herb warrants investigation into its contribution to the overall therapeutic effects.
Chemical Properties of this compound
This compound is a monoterpene lactone. Its chemical structure and properties are summarized in the table below. The enantiocontrolled formal total synthesis of this compound has been successfully achieved, providing a basis for further pharmacological studies.[1]
| Property | Data |
| Chemical Formula | C10H12O4 |
| Molecular Weight | 196.20 g/mol |
| Class | p-Menthane Monoterpene |
| Source | Paeonia albiflora (Paeonia lactiflora)[2] |
| Appearance | Not widely reported |
| Solubility | Not widely reported |
Potential Biological Activities and Mechanisms of Action
Direct quantitative data on the biological activities of this compound is scarce in publicly available literature. However, based on studies of related compounds from Paeonia and the traditional uses of the plant, several potential activities can be inferred.
Anti-inflammatory Activity
Extracts of Paeonia lactiflora and its major components, such as paeoniflorin and paeonol, have demonstrated significant anti-inflammatory effects. These effects are often attributed to the inhibition of pro-inflammatory mediators. While direct evidence for this compound is lacking, it is plausible that it contributes to the overall anti-inflammatory profile of the plant extract.
Hypothesized Mechanism of Anti-inflammatory Action:
Based on the known mechanisms of other Paeonia constituents, this compound might exert anti-inflammatory effects through the modulation of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.
Neuroprotective Effects
Several compounds from Paeonia lactiflora, including paeoniflorin and paeonol, have shown neuroprotective effects in various experimental models. Paeonilactone C, a structurally related compound, has demonstrated significant protection of primary rat cortical cells against H2O2-induced neurotoxicity.[1] This suggests that this compound may also possess neuroprotective properties.
Hypothesized Mechanism of Neuroprotective Action:
The neuroprotective effects of Paeonia constituents are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in cell survival and apoptosis, such as the Nrf2 and MAPK pathways.
Cardiovascular Effects
The traditional use of Radix Paeoniae Alba for blood-related disorders suggests potential cardiovascular effects. While no direct studies on this compound and cardiovascular function were identified, research on other Paeonia compounds indicates possibilities such as vasodilation and protection against myocardial injury.
Experimental Protocols
Due to the limited specific research on this compound, this section provides detailed methodologies for key experiments that could be used to evaluate its biological activities, based on standard assays and protocols used for similar natural products.
Isolation and Purification of this compound
Objective: To isolate this compound from the roots of Paeonia lactiflora.
Workflow:
Detailed Methodology:
-
Extraction: Air-dried and powdered roots of Paeonia lactiflora (1 kg) are extracted three times with 70% ethanol at room temperature for 24 hours each. The extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction is collected and concentrated.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane-ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions showing the presence of this compound (as identified by comparison with a standard, if available, or by LC-MS) are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Treatment: Cells are seeded in a 96-well plate and pre-treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Data Analysis: The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve. The IC50 value is determined from the dose-response curve.
In Vitro Neuroprotection Assay: H2O2-induced Oxidative Stress in SH-SY5Y Cells
Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H2O2)-induced cell death in a neuronal cell line.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment: Cells are seeded in a 96-well plate and pre-treated with different concentrations of this compound for 24 hours. Subsequently, the cells are exposed to H2O2 (e.g., 200 µM) for another 24 hours.
-
Cell Viability Assay (MTT Assay): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT solution is added to each well, and the plate is incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The EC50 value is calculated from the dose-response curve.
Future Directions
The limited data on this compound highlights a significant gap in the understanding of the pharmacology of Paeonia lactiflora. Future research should focus on:
-
Quantitative Biological Evaluation: Systematic screening of this compound for a range of biological activities, including anti-inflammatory, neuroprotective, and cardiovascular effects, to determine its potency (IC50/EC50 values).
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of disease.
-
Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
Conclusion
This compound is a structurally interesting monoterpene from a well-established plant in traditional Chinese medicine. While direct evidence for its biological activity is currently limited, the pharmacological profile of related compounds and the traditional uses of its source plant suggest that this compound holds therapeutic potential, particularly in the areas of inflammation and neuroprotection. This guide provides a framework for future research to unlock the full potential of this natural product. The detailed protocols and hypothesized signaling pathways offer a starting point for researchers to systematically investigate the pharmacology of this compound and its potential contribution to the medicinal properties of Paeonia lactiflora.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Paeonilactone A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the total synthesis of Paeonilactone A, a bioactive natural product isolated from the root of Paeonia Albiflora. The synthesis described herein is based on the enantiocontrolled formal total synthesis developed by Larsson, B.M., et al., which utilizes (S)-(+)-carvone as a chiral starting material.[1][2] This approach is notable for its stereoselective palladium-catalyzed 1,4-oxylactonization to construct the core lactone structure.
This compound belongs to a family of monoterpenoids that have garnered interest for their potential therapeutic properties. Terpenoids with lactone moieties are known for a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[3][4] The protocols detailed below are intended to provide researchers with a comprehensive guide to replicate this synthesis for further investigation and analog development.
Synthetic Strategy Overview
The retrosynthetic analysis of this compound reveals that the key structural features can be installed from a diene acid intermediate. This intermediate, in turn, can be synthesized from the commercially available and enantiomerically pure (S)-(+)-carvone. The key transformation in this synthetic route is a palladium-catalyzed 1,4-oxylactonization of a conjugated diene, which stereoselectively introduces two of the required oxygen substituents.[2]
A multi-step synthesis transforms (S)-(+)-carvone into a key triene intermediate via a Shapiro reaction. Subsequent hydroboration-oxidation provides an epimeric mixture of alcohols, which are then protected and elaborated to the crucial diene acid. The final key steps involve the palladium-catalyzed lactonization to form the bicyclic core of this compound.
Experimental Protocols
The following protocols are detailed for the key steps in the synthesis of this compound, based on published literature.
Protocol 1: Synthesis of Triene 6 from (S)-(+)-Carvone (5)
This protocol describes the conversion of (S)-(+)-carvone to the corresponding triene via a Shapiro reaction.
Materials:
-
(S)-(+)-Carvone (5)
-
p-Tolylsulfonylhydrazine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a solution of (S)-(+)-carvone (1.0 eq) in anhydrous THF, add p-tolylsulfonylhydrazine (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours until the formation of the tosylhydrazone is complete (monitored by TLC).
-
Cool the reaction mixture to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (2.2 eq) to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford triene 6 .
Protocol 2: Hydroboration-Oxidation of Triene 6 to Alcohol 7
This protocol details the regioselective hydroboration of the terminal double bond of triene 6 followed by oxidation to the corresponding alcohol.
Materials:
-
Triene 6
-
9-Borabicyclononane (9-BBN) in THF
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve triene 6 (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of 9-BBN (1.1 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.
-
Stir the reaction at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting product is a 1:1 epimeric mixture of alcohol 7 .
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound intermediates.
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | (S)-(+)-Carvone (5) | Triene (6) | p-Tolylsulfonylhydrazine, n-BuLi | 77 |
| 2 | Triene (6) | Alcohol (7) | 9-BBN, H₂O₂, NaOH | 90 |
Visualizations
The following diagrams illustrate the synthetic pathway and experimental workflow for the total synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
Application Notes & Protocols: Synthesis and Purification of Paeonilactone B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Paeonilactone B is a monoterpene lactone isolated from the roots of Paeonia lactiflora. It has garnered significant interest in the scientific community due to its potential neuroprotective effects against oxidative stress.[1][2] The complex stereochemistry and bioactive nature of Paeonilactone B make its stereoselective synthesis a challenging and important endeavor for medicinal chemistry and drug development. These application notes provide detailed protocols for the synthesis and purification of Paeonilactone B, compiled from established literature methodologies.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄[3][4] |
| Molecular Weight | 196.20 g/mol [3] |
| IUPAC Name | (3aR,6S,7aR)-6-hydroxy-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione[3] |
| CAS Number | 98751-78-1[3] |
| Appearance | White crystalline solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] |
Stereoselective Synthesis of (+)-Paeonilactone B
Two primary synthetic routes are detailed below. The first is a formal total synthesis starting from (S)-(+)-carvone, and the second is a stereoselective synthesis from an enantiomerically enriched terpenol.
Method 1: Formal Total Synthesis from (S)-(+)-Carvone
This synthesis constitutes a formal total synthesis of Paeonilactone B and involves a key stereoselective palladium-catalyzed 1,4-oxylactonization.[1]
Synthesis Overview:
Experimental Protocol:
Step 1: Synthesis of the Triene Intermediate from (S)-(+)-Carvone
-
To a solution of (S)-(+)-carvone in a suitable solvent (e.g., THF), add p-tolylhydrazine.
-
React the resulting hydrazone with BuLi to afford the triene intermediate.[1]
-
Purify the product by column chromatography.
-
Yield: Approximately 77%.
-
Step 2: Hydroboration-Oxidation to an Epimeric Alcohol
-
Subject the triene intermediate to a hydroboration-oxidation sequence using 9-BBN followed by H₂O₂/NaOH.
-
This reaction yields a 1:1 epimeric mixture of the corresponding alcohol.
-
Purify the product by column chromatography.
-
Yield: Approximately 90%.
-
Step 3: Oxidation to the Diene Acid
-
Oxidize the alcohol mixture to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent).
Step 4: Palladium-Catalyzed 1,4-Oxylactonization
-
Subject the diene acid to a stereoselective palladium-catalyzed 1,4-oxylactonization to introduce the two required oxygen substituents and form the lactone core.
Step 5: Conversion to (+)-Paeonilactone B
-
Further functional group manipulations are required to convert the resulting lactone to (+)-Paeonilactone B. These steps are detailed in the referenced literature.
Method 2: Stereoselective Synthesis from an Enantiomerically Enriched Terpenol
This method achieves a stereoselective synthesis of Paeonilactone B in ten steps with an overall yield of 11.5%.[6] Key steps include a regioselective metalation and a regio- and diastereoselective epoxidation.[6]
Synthesis Overview:
Experimental Protocol:
Note: The detailed ten-step procedure is complex and requires access to the full publication for precise reagent quantities and reaction conditions. The following is a generalized outline of the key transformations.
-
Starting Material: The synthesis commences with an enantiomerically enriched terpenol, which can be obtained through lipase-mediated resolution of the corresponding racemic alcohol.[3]
-
Regioselective Metalation: The terpenol is subjected to a regioselective metalation reaction to introduce a functional group at a specific position.
-
Regio- and Diastereoselective Epoxidation: A key step involves the highly selective epoxidation of a double bond, directed by an existing stereocenter to set the required stereochemistry.
-
Subsequent Transformations: The resulting epoxide undergoes a series of transformations including ring-opening, cyclization, and oxidation state adjustments to construct the bicyclic lactone core of Paeonilactone B.
-
Overall Yield: 11.5% over 10 steps.[6]
-
Purification of Paeonilactone B
Purification of the synthesized Paeonilactone B is typically achieved through column chromatography.
Column Chromatography Protocol
Materials:
-
Crude Paeonilactone B
-
Silica gel (for column chromatography)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude Paeonilactone B in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be 10% ethyl acetate in hexane, gradually increasing the polarity to 30-50% ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Purity Analysis: Monitor the separation by TLC, spotting samples from each fraction. Combine the fractions containing the pure product. High-Performance Liquid Chromatography (HPLC) can be used for more precise purity determination.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain pure Paeonilactone B.
-
Expected Purity: >98%
-
Quantitative Data Summary
| Synthesis Method | Starting Material | Number of Steps | Overall Yield (%) | Final Purity (%) | Reference |
| Method 1 | (S)-(+)-Carvone | Formal Synthesis | Not explicitly stated | >98 (commercial) | [1] |
| Method 2 | Enantiomerically enriched terpenol | 10 | 11.5 | >98 (expected) | [6] |
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted in a safe environment with appropriate personal protective equipment. The specific details of the reactions, including stoichiometry, reaction times, and temperatures, should be referenced from the primary literature for accurate execution.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. mdpi.com [mdpi.com]
- 4. WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Analytical Methods for the Quantification of Paeonilactone A
Introduction
Paeonilactone A is a key metabolite of albiflorin, a major active component found in traditional Chinese medicines derived from the Paeonia species. Accurate quantification of this compound in biological matrices is crucial for understanding the pharmacokinetics, metabolism, and therapeutic efficacy of albiflorin-containing herbal preparations. This document provides detailed protocols and validation data for the sensitive quantification of this compound using advanced analytical techniques.
Methodology Overview
The primary analytical method for the quantification of this compound in biological samples, such as plasma, is Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC/TOF/MS). This technique offers high sensitivity, specificity, and resolution, which are essential for distinguishing and quantifying metabolites in complex biological matrices.
A key feature of the described method is the use of a chemical derivatization step. This compound is derivatized with picolinoyl chloride to enhance its ionization efficiency and, consequently, the sensitivity of the mass spectrometric detection.[1] This allows for the reliable measurement of low concentrations of the analyte, which is critical for pharmacokinetic studies. The method has been successfully applied to determine the plasma concentration-time profile of this compound in rats following oral administration of albiflorin.[1]
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma via UPLC/TOF/MS
1. Objective
To develop and validate a highly sensitive method for the quantitative determination of this compound in rat plasma to support pharmacokinetic and metabolism studies.
2. Principle
This method involves the enzymatic hydrolysis of conjugated metabolites, followed by protein precipitation to extract the analytes from the plasma matrix. A picolinoyl derivatization step is employed to increase the detection sensitivity of this compound. The derivatized analyte is then separated using UPLC and detected by TOF/MS. Borneol is utilized as an internal standard (IS) to ensure accuracy and precision.[1]
3. Materials and Reagents
-
Reference Standards: this compound, Borneol (Internal Standard)
-
Enzymes: Sulfatase
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Ultrapure)
-
Reagents: Picolinoyl chloride, Formic acid, Pyridine
-
Biological Matrix: Blank rat plasma
4. Instrumentation
-
UPLC System: Waters ACQUITY UPLC system or equivalent
-
Mass Spectrometer: Waters LCT Premier XE TOF Mass Spectrometer or equivalent
-
Column: ACQUITY UPLC BEH C18 column or similar
5. Sample Preparation
-
Enzymatic Hydrolysis: To 100 µL of rat plasma, add the internal standard (Borneol) and sulfatase solution. Incubate to ensure the hydrolysis of any conjugated forms of this compound.[1]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.[2]
-
Centrifugation: Vortex the mixture for 2 minutes, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Derivatization: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Add a solution of picolinoyl chloride in pyridine to the residue and incubate to complete the derivatization reaction.[1]
-
Reconstitution: Evaporate the derivatization reagents and reconstitute the residue in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 10 minutes before injection into the UPLC system.
6. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient Elution |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters LCT Premier XE TOF/MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Data Acquisition Mode | Time-of-Flight Mass Spectrometry (TOF/MS) |
7. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of this compound reference standard into blank plasma.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the protocol described above.
-
Construct a calibration curve by plotting the peak area ratio of the this compound derivative to the internal standard derivative against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Data Presentation
Table 1: Method Validation and Pharmacokinetic Data for this compound
The following table summarizes the validation parameters for a UPLC/TOF/MS method for this compound quantification and its observed pharmacokinetic parameters in rats after a 5 mg/kg oral dose of albiflorin.[1] For context, typical validation data for bioanalytical LC-MS/MS methods are also included.[2][3]
| Parameter | This compound Method | Typical LC-MS/MS Bioanalytical Method[2][3] |
| Linearity Range | Not specified, but sufficient for PK study | 1.0–2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Sufficient to measure Cmax | 1.0 ng/mL |
| Precision (RSD%) | Not specified | ≤ 10.0% |
| Accuracy (RE%) | Not specified | Within ±8.2% |
| Maximum Plasma Concentration (Cmax) | 36.4 ± 5.6 ng/mL[1] | N/A |
| Time to Cmax (Tmax) | ~ 8 hours[1] | N/A |
Visualizations
Experimental and Metabolic Pathways
References
- 1. Simultaneous determination of this compound and paeonilactone B in rat plasma after oral administration of albiflorin by UPLC/TOF/MS following picolinoyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analysis of Paeoniflorin
Note on Analyte Name: The following methods are for the analysis of Paeoniflorin . It is presumed that the request for "Paeonilactone B" was a typographical error, as the vast majority of published analytical methods focus on Paeoniflorin, a major bioactive component of Paeonia lactiflora.
High-Performance Liquid Chromatography (HPLC) Methods for Paeoniflorin Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of Paeoniflorin in various samples, including raw herbs, traditional Chinese medicine preparations, and biological matrices. The selection of the appropriate column, mobile phase, and detection wavelength is critical for achieving accurate and reproducible results.
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ODS Column | Reverse-phase column | Phenomenex Luna C18 |
| Mobile Phase | Methanol-tetrahydrofuran-water (17:3:80, v/v/v) | Acetonitrile and 0.5% acetic acid in water (gradient) | Acetonitrile and 0.01% (v/v) phosphoric acid aqueous solution (gradient) |
| Detection Wavelength | 230 nm[1] | 280 nm[2] | 274 nm |
| Recovery | 96.2%[1] | Not Reported | 96.1%–105.5% |
| Relative Standard Deviation (RSD) | 0.76%[1] | Not Reported | < 1.9% |
Experimental Protocol: HPLC-UV Analysis of Paeoniflorin in Paeonia lactiflora
This protocol is a generalized procedure based on established methods for the quantification of Paeoniflorin in plant materials.
1. Materials and Reagents
-
Paeoniflorin reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Acetic acid (analytical grade)
-
Paeonia lactiflora sample (raw herb or extract)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Photodiode Array (PDA) detector.
-
Analytical balance
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions (Example based on Method 1)
-
Column: ODS C18 column
-
Mobile Phase: A mixture of methanol, tetrahydrofuran, and water in a ratio of 17:3:80 (v/v/v)[1].
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 27°C.
-
Detection: UV detection at 230 nm[1].
4. Sample Preparation
-
Standard Solution: Accurately weigh a known amount of Paeoniflorin reference standard and dissolve it in methanol to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards[3].
-
Sample Solution: Weigh a precise amount of the powdered Paeonia lactiflora sample. Extract the sample with methanol using sonication. Filter the extract through a 0.45 µm syringe filter before injection[4].
5. Analysis
-
Inject the calibration standards to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of Paeoniflorin in the sample by comparing the peak area with the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of Paeoniflorin.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Paeoniflorin Analysis
For higher sensitivity and selectivity, especially in complex biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC-MS/MS, in particular, offers excellent specificity through Multiple Reaction Monitoring (MRM).
Quantitative Data Summary for LC-MS/MS Methods
| Parameter | Method 1 | Method 2 |
| Instrument | AB Sciex Qtrap 5500 | API 4000 tandem mass spectrometer |
| Column | Phenomenex Gemini® NX-C18 | Information Not Available |
| Mobile Phase | Gradient elution | Acetonitrile: 5 mM ammonium acetate with 0.05% formic acid (20:80, v/v)[5] |
| Flow Rate | 1.0 mL/min[6][7] | Information Not Available |
| Ionization Mode | Positive ESI | Positive ESI[5] |
| MRM Transition | [M+NH4]+ as precursor ion[6][7] | m/z 498.2 → 179.1 |
| Linearity Range | 1.0–2000 ng/mL[6][7][8] | 0.6–2000 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[6][7] | 0.6 ng/mL[5] |
| Intra- and Inter-day Precision (RSD%) | ≤8.1% and ≤10.0% respectively[6][7] | < 10%[5] |
| Accuracy (RE%) | Within ±8.2%[6][7] | Within ±2.3%[5] |
| Internal Standard | Tolbutamide[6][8] | Not specified in abstract |
Experimental Protocol: LC-MS/MS Analysis of Paeoniflorin in Plasma
This protocol provides a detailed procedure for the sensitive quantification of Paeoniflorin in plasma samples.
1. Materials and Reagents
-
Paeoniflorin reference standard
-
Internal Standard (IS), e.g., Tolbutamide[8]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Blank plasma
2. Instrumentation
-
Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Analytical balance
-
Centrifuge
-
Vortex mixer
3. Chromatographic and Mass Spectrometric Conditions (Example based on Method 2)
-
Column: C18 analytical column
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate with 0.05% formic acid (20:80, v/v)[5].
-
Flow Rate: 0.8 - 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transition: For Paeoniflorin, monitor the transition of the precursor ion m/z 498.2 to the product ion m/z 179.1[5]. For the internal standard, specific transitions should be used.
-
Ion Spray Voltage: 5500 V
-
Temperature: 400 °C
4. Sample Preparation
-
Standard and QC Samples: Prepare stock solutions of Paeoniflorin and the internal standard in methanol. Spike blank plasma with working solutions to create calibration standards and quality control (QC) samples at different concentrations[5].
-
Plasma Sample Preparation (Protein Precipitation): To a volume of plasma sample, add a specific volume of acetonitrile (often 3 times the plasma volume) containing the internal standard. Vortex the mixture to precipitate proteins. Centrifuge the sample at high speed. Collect the supernatant for injection into the LC-MS/MS system[6][7].
5. Analysis
-
Analyze the calibration standards to establish a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Analyze the QC samples to validate the accuracy and precision of the method.
-
Analyze the unknown plasma samples.
-
Determine the concentration of Paeoniflorin in the unknown samples using the regression equation from the calibration curve.
Logical Diagram of LC-MS/MS System Components
Caption: Key components of an LC-MS/MS system.
References
- 1. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAU Scholar's Space: Simultaneous determination of phytochemical constituents in Paeonia lactiflora extracts using the HPLC-UV method [scholarworks.bwise.kr]
- 3. Rapid determination of paeoniflorin from Paeonia sinjiang K. Y. Pan. by rapid resolution liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC determination of albiflorin and paeoniflorin in Bai Shao (Paeonia lactiflora) as a raw herb and dried aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. quantification-of-paeoniflorin-by-fully-validated-lc-ms-ms-method-its-application-to-pharmacokinetic-interaction-between-paeoniflorin-and-verapamil - Ask this paper | Bohrium [bohrium.com]
- 7. Quantification of Paeoniflorin by Fully Validated LC-MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
Paeonilactone A: Investigating a Potential Anti-Inflammatory Agent
Initial Research Findings and Proposed Alternative
Extensive literature reviews and targeted searches for "Paeonilactone A" have revealed a significant scarcity of available scientific data regarding its specific anti-inflammatory properties, mechanisms of action, and associated experimental protocols. The current body of research predominantly focuses on other bioactive compounds isolated from the Paeonia (peony) genus, such as paeoniflorin, albiflorin, and paeonol, which have well-documented anti-inflammatory effects.
Given the lack of specific information on this compound, we propose to provide a comprehensive set of application notes and protocols for a closely related and extensively studied compound from the same plant family: Paeonol . Paeonol has been demonstrated to exert potent anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB and MAPK. Ample quantitative data and established experimental methodologies are available for Paeonol, allowing for the creation of a detailed and practical resource for researchers, scientists, and drug development professionals.
This document will proceed with detailed information on Paeonol as a representative anti-inflammatory agent from the Paeonia genus, fulfilling the core requirements of the original request for data presentation, experimental protocols, and visualizations.
Application Notes and Protocols for Paeonol as an Anti-Inflammatory Agent
Introduction
Paeonol, a phenolic compound isolated from the root bark of Paeonia suffruticosa and Paeonia lactiflora, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] This document provides a detailed overview of the anti-inflammatory effects of Paeonol, its mechanism of action, and comprehensive protocols for its investigation in a research setting.
Mechanism of Action
Paeonol has been shown to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] These pathways are crucial regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes.
-
Inhibition of NF-κB Signaling: Paeonol can suppress the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[3] By preventing IκBα degradation, Paeonol sequesters NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[1][3]
-
Modulation of MAPK Signaling: Paeonol has been observed to inhibit the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK.[3] The MAPK cascade is another critical pathway in the inflammatory process, and its inhibition by Paeonol contributes to the downregulation of inflammatory mediator production.
Quantitative Data on the Anti-inflammatory Effects of Paeonol
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the anti-inflammatory efficacy of Paeonol.
Table 1: In Vitro Anti-inflammatory Effects of Paeonol
| Cell Line | Inflammatory Stimulus | Paeonol Concentration | Measured Parameter | Inhibition (%) / Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 10, 25, 50 µM | Nitric Oxide (NO) Production | Dose-dependent reduction | [4] |
| Human OA Chondrocytes | Interleukin-1β (IL-1β) | 10, 25, 50 µM | Prostaglandin E2 (PGE2) Production | Significant inhibition | [1] |
| Human OA Chondrocytes | Interleukin-1β (IL-1β) | 10, 25, 50 µM | MMP-1, MMP-3, MMP-13 Expression | Dose-dependent decrease | [1] |
| LPS-induced Dendritic Cells | Lipopolysaccharide (LPS) | Not specified | Pro-inflammatory Cytokine Release | Significant inhibition | [1] |
Table 2: In Vivo Anti-inflammatory Effects of Paeonol
| Animal Model | Inflammatory Condition | Paeonol Dosage | Measured Parameter | Outcome | Reference |
| Mice | LPS-induced Acute Kidney Injury | Not specified | Serum Creatinine and BUN | Significant reduction | [1] |
| Mice | LPS-induced Acute Kidney Injury | Not specified | Pro-inflammatory Cytokines (serum) | Dose-dependent reduction | [1] |
| Mice | Osteoarthritis (DMM model) | 30 mg/kg (i.p.) | Cartilage Degradation | Reduced cartilage lesions | [1] |
| Rats | Complete Freund's Adjuvant (CFA)-induced Arthritis | Not specified | Paw Edema | Significant reduction | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-inflammatory potential of Paeonol.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Paeonol Preparation: Dissolve Paeonol in Dimethyl Sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well or 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Paeonol for 1-2 hours.
-
Induce inflammation by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS; 1 µg/mL), to the cell culture medium.
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine measurements).
-
Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: ELISA is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions for coating the 96-well plate with the capture antibody, blocking, adding samples and standards, adding the detection antibody, adding the enzyme conjugate (e.g., HRP-streptavidin), and adding the substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.
-
Visualizations
Below are diagrams illustrating the key signaling pathways and experimental workflows described in these application notes.
Caption: Paeonol inhibits the NF-κB signaling pathway.
Caption: Paeonol modulates the MAPK signaling pathway.
Caption: General experimental workflow for in vitro studies.
References
- 1. Anti-Inflammatory and Immunomodulatory Effects of Paeonia Lactiflora Pall., a Traditional Chinese Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paeonia × suffruticosa (Moutan Peony)—A Review of the Chemical Composition, Traditional and Professional Use in Medicine, Position in Cosmetics Industries, and Biotechnological Studies [mdpi.com]
- 3. Exploring the anti-skin inflammation substances and mechanism of Paeonia lactiflora Pall. Flower via network pharmacology-HPLC integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ffhdj.com [ffhdj.com]
Investigating the Neuroprotective Effects of Paeonilactone B and Related Compounds from Paeonia lactiflora
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Paeonia lactiflora has been a cornerstone of traditional medicine for centuries, with modern research increasingly validating its therapeutic potential, particularly in the realm of neuroprotection. Among its many bioactive constituents, Paeonilactone B, a monoterpene, has been identified as a compound of interest. However, detailed research specifically elucidating the neuroprotective mechanisms and quantitative efficacy of Paeonilactone B is currently limited. In contrast, its close structural relatives, paeoniflorin and paeonol, also derived from Paeonia lactiflora, have been extensively studied. These compounds have demonstrated significant neuroprotective effects against oxidative stress, neuroinflammation, and apoptosis in various in vitro and in vivo models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.
This document provides a comprehensive overview of the neuroprotective effects of these related compounds, offering detailed experimental protocols and quantitative data to guide researchers in this field. While the primary focus of this document will be on the more extensively researched paeoniflorin and paeonol, the presented methodologies are readily adaptable for the investigation of Paeonilactone B, thereby providing a foundational framework for advancing our understanding of its specific contributions to the neuroprotective profile of Paeonia lactiflora.
Data Presentation: Neuroprotective Effects of Paeoniflorin and Paeonol
The following tables summarize the quantitative data from various studies on the neuroprotective effects of paeoniflorin and paeonol.
Table 1: In Vitro Neuroprotective Effects of Paeoniflorin and Paeonol
| Compound | Cell Line | Insult | Concentration | Outcome | Quantitative Data |
| Paeoniflorin | SH-SY5Y | Aβ (25-35) | 10, 25, 50 µM | Increased cell viability | Up to ~80% viability at 50 µM |
| Paeoniflorin | PC12 | Glutamate | 10, 30, 100 µM | Reduced apoptosis | Decreased TUNEL-positive cells |
| Paeoniflorin | PC12 | Glutamate | 100 µM | Decreased intracellular Ca2+ | Significant reduction vs. glutamate |
| Paeoniflorin | PC12 | Glutamate | 100 µM | Decreased ROS production | Significant reduction vs. glutamate |
| Paeonol | Primary microglia | LPS | 10, 20, 40 µM | Reduced NO production | Dose-dependent decrease |
| Paeonol | Cortical neurons | 6-OHDA | 1, 10, 100 µM | Increased cell viability | Up to ~70% viability at 100 µM |
| Paeonol | Cortical neurons | 6-OHDA | 10, 100 µM | Increased SOD activity | Significant increase vs. 6-OHDA |
| Paeonol | NSC-34 | Glutamate, H2O2, LPS | 100 µM | Increased cell viability | Significant improvement vs. insult |
Table 2: In Vivo Neuroprotective Effects of Paeoniflorin and Paeonol
| Compound | Animal Model | Disease Model | Dosage | Outcome | Quantitative Data |
| Paeoniflorin | APP/PS1 mice | Alzheimer's Disease | 4 weeks treatment | Reduced Aβ burden | Significant decrease in plaques |
| Paeoniflorin | APP/PS1 mice | Alzheimer's Disease | 4 weeks treatment | Reduced neuroinflammation | Decreased pro-inflammatory cytokines |
| Paeoniflorin | 5XFAD mice | Alzheimer's Disease | 5 mg/kg, ip (28 days) | Improved cognitive function | Decreased escape latency in MWM |
| Paeoniflorin | MPTP-induced mice | Parkinson's Disease | Not specified | Restored motor performance | Improvement in motor function tests |
| Paeoniflorin | LPS-induced mice | Neuroinflammation | 5, 10 mg/kg/day | Reduced oxidative stress | Decreased lipid peroxidation & NO |
| Paeoniflorin | Neonatal rats | Hypoxic-ischemic brain injury | 6.25, 12.5, 25 mg/kg | Reduced infarct volume | Dose-dependent reduction |
| Paeonol | STZ-induced rats | Sporadic Alzheimer's Disease | Not specified | Ameliorated cognitive deficits | Improved performance in behavioral tests |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the neuroprotective effects of compounds from Paeonia lactiflora. These protocols can be adapted for studying Paeonilactone B.
In Vitro Neuroprotection Assays
-
Cell Lines:
-
SH-SY5Y (human neuroblastoma): Suitable for studying neurotoxicity in Alzheimer's disease models.
-
PC12 (rat pheochromocytoma): A common model for neuronal differentiation and neuroprotective studies.
-
Primary cortical neurons or microglial cells: Provide a more physiologically relevant model.
-
NSC-34 (motor neuron-like): Used for amyotrophic lateral sclerosis (ALS) models.
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in multi-well plates at a desired density.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with various concentrations of Paeonilactone B (or other test compounds) for a specified duration (e.g., 2-24 hours).
-
Induce neurotoxicity using an appropriate insult (e.g., Aβ peptide, glutamate, H₂O₂, LPS, 6-OHDA).
-
Continue incubation for a further 24-48 hours before analysis.
-
-
After treatment, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation 485 nm, emission 535 nm) or a flow cytometer.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Neuroprotection Studies
-
Alzheimer's Disease (AD):
-
Transgenic models: APP/PS1 or 5XFAD mice, which overexpress human amyloid precursor protein and presenilin-1 mutations.
-
Chemically-induced models: Intracerebroventricular (ICV) injection of streptozotocin (STZ) to induce sporadic AD-like pathology.
-
-
Parkinson's Disease (PD):
-
Neurotoxin-induced models: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or 6-hydroxydopamine (6-OHDA) to induce dopaminergic neuron loss.
-
-
Ischemic Stroke:
-
Middle Cerebral Artery Occlusion (MCAO): A surgical model to induce focal cerebral ischemia.
-
-
Neuroinflammation:
-
Lipopolysaccharide (LPS)-induced model: Intraperitoneal (i.p.) or intracerebral injection of LPS to induce a systemic or central inflammatory response.
-
-
Administer Paeonilactone B (or other compounds) via intraperitoneal (i.p.) injection, oral gavage, or other appropriate routes.
-
The dosage and duration of treatment should be determined based on preliminary studies.
-
Morris Water Maze (MWM): To assess spatial learning and memory in AD models.
-
Y-maze or T-maze: To evaluate short-term spatial working memory.
-
Rotarod test, pole test, or open field test: To measure motor coordination and activity in PD models.
-
After the treatment period, euthanize the animals and perfuse with saline and paraformaldehyde.
-
Collect brain tissues for analysis.
-
Immunohistochemistry/Immunofluorescence: Stain brain sections with specific antibodies to detect markers such as Aβ plaques, neurofibrillary tangles (p-tau), activated microglia (Iba1), astrocytes (GFAP), and dopaminergic neurons (tyrosine hydroxylase).
-
Western Blot: Analyze the expression levels of proteins involved in apoptosis (Bax, Bcl-2, cleaved caspase-3), inflammation (TNF-α, IL-1β, NF-κB), and signaling pathways (Akt, ERK, GSK-3β).
-
ELISA: Quantify the levels of cytokines and other biomarkers in brain homogenates or serum.
-
Oxidative Stress Markers: Measure the levels of malondialdehyde (MDA), nitric oxide (NO), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in brain tissue.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the neuroprotective effects of compounds from Paeonia lactiflora.
Caption: Signaling pathways modulated by Paeonia lactiflora compounds.
Caption: General experimental workflow for neuroprotective studies.
Application Notes and Protocols for Paeonilactone B in In Vivo Animal Model Studies
Disclaimer: The following application notes and protocols are based on currently available scientific literature. Extensive searches for in vivo studies on Paeonilactone B have revealed a significant lack of research on its direct therapeutic effects in animal disease models. The majority of available data comes from a single pharmacokinetic study where Paeonilactone B was identified as a metabolite of Albiflorin. Therefore, the protocols and data presented below are primarily focused on pharmacokinetic analysis and do not include efficacy studies in disease models. Researchers should consider this lack of data when designing new studies.
Application Note: Current State of In Vivo Research on Paeonilactone B
Paeonilactone B is a monoterpene lactone found as a metabolite of other active compounds from the root of Paeonia lactiflora. Currently, there is a notable scarcity of published in vivo studies investigating the direct administration and therapeutic efficacy of Paeonilactone B in animal models of disease.
The primary in vivo data available for Paeonilactone B is from a pharmacokinetic study in rats. In this study, Paeonilactone B was not directly administered but was measured in the plasma as a metabolite after the oral administration of Albiflorin[1]. This indicates that Paeonilactone B is systemically available after the administration of its precursor and may contribute to the overall biological effects observed with Albiflorin.
Due to the lack of direct in vivo efficacy studies, researchers interested in the therapeutic potential of Paeonilactone B will need to conduct foundational research. This would involve establishing relevant animal models for desired therapeutic areas (e.g., inflammation, neuroprotection), determining appropriate dosing regimens for direct administration of Paeonilactone B, and evaluating its efficacy and safety. The pharmacokinetic data from the metabolite study can serve as a preliminary guide for designing these initial studies.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of Paeonilactone B observed in Wistar rats after a single oral administration of Albiflorin.
Table 1: Pharmacokinetic Parameters of Paeonilactone B in Wistar Rats
| Parameter | Value | Animal Model | Administration | Dosing | Analytical Method | Reference |
| Cmax (Maximum Plasma Concentration) | 12.4 ± 3.4 ng/mL | Wistar rats | Oral gavage (of Albiflorin) | 5 mg/kg (of Albiflorin) | UPLC/TOF/MS | [1] |
| Tmax (Time to Maximum Concentration) | ~2 hours | Wistar rats | Oral gavage (of Albiflorin) | 5 mg/kg (of Albiflorin) | UPLC/TOF/MS | [1] |
Experimental Protocols
The following is a detailed protocol for a pharmacokinetic study of Paeonilactone B in rats, adapted from the methodology described in the available literature[1].
Protocol 1: Pharmacokinetic Analysis of Paeonilactone B in Rats
1. Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of Paeonilactone B following administration.
2. Materials:
-
Paeonilactone B (as a reference standard)
-
Test compound (e.g., Albiflorin or Paeonilactone B)
-
Wistar rats (male, specific weight range, e.g., 200-220 g)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium solution)
-
Internal standard for bioanalysis (e.g., Borneol)
-
Blood collection tubes (containing anticoagulant, e.g., heparin)
-
Centrifuge
-
UPLC/TOF/MS system
-
Standard laboratory equipment (pipettes, vials, etc.)
3. Animal Handling and Dosing:
-
Acclimate Wistar rats to the laboratory conditions for at least one week prior to the experiment.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Prepare the dosing solution of the test compound in the chosen vehicle at the desired concentration.
-
Administer the test compound via oral gavage at a specific dose (e.g., 5 mg/kg of Albiflorin).
4. Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points. A typical sampling schedule might be: 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Place the collected blood into tubes containing an anticoagulant.
-
Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
5. Plasma Sample Preparation and Analysis:
-
Thaw the plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add the internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
Analyze the samples using a validated UPLC/TOF/MS method to quantify the concentration of Paeonilactone B.
6. Data Analysis:
-
Construct a calibration curve using the reference standard of Paeonilactone B.
-
Determine the plasma concentrations of Paeonilactone B at each time point for each animal.
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software (e.g., DAS 2.0).
Visualizations
Experimental Workflow Diagram
References
Developing Paeonilactone A Derivatives for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and evaluation of novel Paeonilactone A derivatives. This compound is a natural lactone and a metabolite of paeoniflorin and albiflorin, compounds found in traditional Chinese medicine.[1] While research on this compound itself is emerging, its parent compounds and related molecules like paeonol exhibit significant anti-inflammatory, neuroprotective, and anti-cancer properties.[2][3][4][5] This suggests that synthetic modification of the this compound scaffold is a promising strategy for developing new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
These notes offer detailed protocols for the synthesis, purification, and biological evaluation of this compound derivatives, alongside a summary of relevant bioactivity data from related compounds to guide development efforts.
Rationale for Derivative Development
The core structure of this compound presents multiple sites for chemical modification. The development of derivatives aims to:
-
Enhance Bioactivity: Improve efficacy in anti-inflammatory, neuroprotective, and anti-cancer applications.
-
Improve Drug-like Properties: Optimize solubility, metabolic stability, and cell permeability.
-
Elucidate Structure-Activity Relationships (SAR): Understand how specific structural changes impact biological activity to guide further optimization.
-
Target Specific Signaling Pathways: Modify the structure to enhance interaction with key molecular targets, such as those in the NF-κB and Nrf2/HO-1 signaling pathways.[2]
Bioactivity Data of Related Compounds
To inform the design and testing of new this compound derivatives, the following table summarizes quantitative bioactivity data for the related compounds paeoniflorin and paeonol. These activities highlight the therapeutic areas where this compound derivatives are likely to show promise.
| Compound | Bioactivity | Model | Key Findings | Reference |
| Paeoniflorin | Neuroprotection | APP/PS1 mice (Alzheimer's Disease model) | Improved cognitive function, reduced oxidative stress and neuroinflammation. Upregulated Nrf2 and HO-1, downregulated TLR4. | [2] |
| Neuroprotection | Cerebral ischemic rat model | Ameliorated neurological deficits, reduced infarct area. | [2] | |
| Anti-inflammatory | LPS-induced mice | Inhibited TLR4/NF-κB/NLRP3 signaling, reduced microglial activation and pro-inflammatory cytokines. | [2] | |
| Paeonol | Neuroprotection | Streptozotocin-induced diabetic rats | Prevented neuronal damage, lowered demyelination, and decreased NF-κB and MCP-1 expression. | [3] |
| Neuroprotection | NSC-34 cell lines (ALS model) | Protected against glutamate-induced cytotoxicity and reduced oxidative stress. | [4] | |
| Anti-cancer | Various cancer cell lines (in vitro) | Induced apoptosis, inhibited proliferation, invasion, and angiogenesis. Modulated PI3K/AKT and NF-κB pathways. | [5] | |
| Anti-inflammatory | Network Pharmacology Analysis | Implicated in modulating TNF and IL-17 signaling pathways. | [6] |
Experimental Workflow and Signaling Pathways
The development and evaluation of this compound derivatives follow a structured workflow. Key signaling pathways to investigate, based on the known mechanisms of related compounds, include the NF-κB pathway (central to inflammation) and the Nrf2/HO-1 pathway (critical for antioxidant response).
Caption: Experimental workflow for this compound derivative development.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed activation of the Nrf2/HO-1 antioxidant pathway.
Protocols
Protocol 1: General Synthesis and Purification of this compound Derivatives
This protocol outlines a general approach for creating ester or ether derivatives of this compound at its hydroxyl group.
Materials:
-
This compound (starting material)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Acyl chloride or alkyl halide (for derivatization)
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Rotary evaporator
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add TEA (1.5 equivalents) to the solution and stir for 10 minutes at 0°C.
-
Derivatization: Slowly add the desired acyl chloride or alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure using a rotary evaporator. Purify the residue by silica gel column chromatography, using a hexane/ethyl acetate gradient to elute the final product.
-
Characterization: Confirm the structure of the purified derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Anti-inflammatory Activity Assessment
This protocol measures the ability of derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent
-
MTT reagent
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for another 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
-
-
Cell Viability (MTT Assay):
-
To the remaining cells in the plate, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This ensures that the observed reduction in NO is not due to cytotoxicity.
-
Protocol 3: In Vitro Neuroprotection Assay
This protocol assesses the ability of derivatives to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death (e.g., using H₂O₂).
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
Hydrogen peroxide (H₂O₂)
-
This compound derivatives
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Reactive Oxygen Species (ROS) detection kit (e.g., DCFDA)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 2-4 hours.
-
Induction of Oxidative Stress: Add H₂O₂ (e.g., 100-200 µM, concentration to be optimized) to the wells to induce oxidative stress. Exclude a negative control group which receives no H₂O₂.
-
Incubation: Incubate for 24 hours.
-
Cell Viability Assessment:
-
Perform an MTT assay as described in Protocol 2, or use a luminescent-based viability assay for higher sensitivity.
-
Calculate the percentage of cell viability relative to the control cells (no H₂O₂ treatment).
-
-
ROS Measurement (Optional):
-
At an earlier time point (e.g., 6 hours post-H₂O₂ treatment), measure intracellular ROS levels using a fluorescent probe like DCFDA according to the manufacturer's instructions.
-
Protocol 4: In Vitro Anti-cancer Activity - Proliferation Assay
This protocol evaluates the effect of derivatives on the proliferation of a cancer cell line (e.g., MCF-7 for breast cancer).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Appropriate culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives
-
MTT or BrdU assay kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives.
-
Incubation: Incubate for 48-72 hours.
-
Proliferation Assessment:
-
Perform an MTT assay as previously described to determine the reduction in viable cell number.
-
Alternatively, use a BrdU (Bromodeoxyuridine) incorporation assay, which measures DNA synthesis and is a direct marker of cell proliferation. Follow the manufacturer's protocol.
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the derivative that causes 50% inhibition of cell proliferation.
These protocols provide a foundational framework for the synthesis and evaluation of novel this compound derivatives. Rigorous characterization and systematic evaluation of their biological activities will be crucial in identifying lead compounds for further preclinical development.
References
- 1. Simultaneous determination of this compound and paeonilactone B in rat plasma after oral administration of albiflorin by UPLC/TOF/MS following picolinoyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of paeonol in streptozotocin-induced diabetes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Neuroprotective Effects of Paeonol against Oxidative Stress and Altered Carrier-Mediated Transport System on NSC-34 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Paeonilactone B Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonilactone B is a monoterpene isolated from the roots of Paeonia lactiflora, a plant with a long history of use in traditional medicine for treating inflammatory and neurological conditions. Emerging research suggests that Paeonilactone B possesses neuroprotective and anti-inflammatory properties, making it a compound of interest for therapeutic development. These application notes provide a summary of the current understanding of Paeonilactone B's mechanism of action, alongside detailed protocols for its investigation.
While extensive research has been conducted on the total glucosides of peony (TGP) and its most abundant constituent, paeoniflorin, specific mechanistic studies on Paeonilactone B are still developing. This document leverages available data on Paeonilactone B and related compounds from Paeonia lactiflora to provide a comprehensive guide for researchers.
Putative Mechanism of Action
Based on studies of related compounds from Paeonia lactiflora, the mechanism of action of Paeonilactone B is hypothesized to involve the modulation of key signaling pathways implicated in inflammation and neuronal cell survival.
Neuroprotective Effects
Paeonilactone B has been identified as one of the constituents of Paeonia lactiflora with neuroprotective activity against oxidative stress.[1][2] The proposed neuroprotective mechanisms, inferred from studies on related compounds like paeoniflorin, include:
-
Reduction of Oxidative Stress: Paeonilactone B may protect neuronal cells from damage induced by reactive oxygen species (ROS). This is a common mechanism for many neuroprotective natural compounds.
-
Modulation of Apoptotic Pathways: By influencing the expression of pro- and anti-apoptotic proteins, Paeonilactone B may prevent programmed cell death in neurons.
-
Regulation of Intracellular Calcium Homeostasis: Dysregulation of calcium signaling is a key factor in neuronal cell death. Paeoniflorin has been shown to suppress intracellular Ca2+ overload, a mechanism that might be shared by Paeonilactone B.
-
Activation of Pro-survival Signaling: The PI3K/Akt pathway is a critical signaling cascade for neuronal survival. Paeoniflorin has been shown to activate this pathway, suggesting a potential mechanism for Paeonilactone B.
Anti-inflammatory Effects
The anti-inflammatory properties of Paeonia lactiflora extracts are well-documented.[3][4] The putative anti-inflammatory mechanism of Paeonilactone B likely involves:
-
Inhibition of Pro-inflammatory Mediators: Paeonilactone B may suppress the production of key inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]
-
Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Paeoniflorin has been shown to inhibit NF-κB activation, and it is plausible that Paeonilactone B shares this mechanism.[6][7]
-
Regulation of MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are also crucial in the inflammatory response. Inhibition of these pathways is another potential mechanism of action for Paeonilactone B.[8]
Data Presentation
Quantitative Data on Related Paeonia lactiflora Monoterpenes
Due to the limited availability of specific quantitative data for Paeonilactone B, the following table summarizes the anti-inflammatory activities of the more extensively studied related compounds, paeoniflorin and albiflorin, in LPS-induced RAW 264.7 cells.[5] This data provides a valuable reference for designing experiments with Paeonilactone B.
| Compound | Target | Assay | IC50 / Inhibition Rate |
| Paeoniflorin | Nitric Oxide (NO) | Griess Assay | IC50: 2.2 x 10⁻⁴ mol/L |
| Prostaglandin E2 (PGE2) | ELISA | 27.56% inhibition | |
| TNF-α | ELISA | 20.57% inhibition | |
| IL-6 | ELISA | 29.01% inhibition | |
| COX-2 (protein) | Cell-based ELISA | 50.98% reduction | |
| iNOS (gene) | qRT-PCR | 35.65% inhibition | |
| COX-2 (gene) | qRT-PCR | 38.08% inhibition | |
| IL-6 (gene) | qRT-PCR | 19.72% inhibition | |
| TNF-α (gene) | qRT-PCR | 45.19% inhibition | |
| Albiflorin | Nitric Oxide (NO) | Griess Assay | IC50: 1.3 x 10⁻² mol/L |
| Prostaglandin E2 (PGE2) | ELISA | 12.94% inhibition | |
| TNF-α | ELISA | 15.29% inhibition | |
| IL-6 | ELISA | 10.78% inhibition | |
| COX-2 (protein) | Cell-based ELISA | 17.21% reduction | |
| iNOS (gene) | qRT-PCR | 58.36% inhibition | |
| COX-2 (gene) | qRT-PCR | 47.64% inhibition | |
| IL-6 (gene) | qRT-PCR | 50.70% inhibition | |
| TNF-α (gene) | qRT-PCR | 12.43% inhibition |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of Paeonilactone B in PC12 Cells
This protocol outlines a method to evaluate the neuroprotective effects of Paeonilactone B against oxidative stress-induced cell death in the rat pheochromocytoma (PC12) cell line.
Materials:
-
PC12 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Paeonilactone B
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture the cells every 2-3 days.
-
-
Cell Seeding:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare various concentrations of Paeonilactone B in serum-free DMEM.
-
Remove the culture medium and pre-treat the cells with different concentrations of Paeonilactone B for 2 hours.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve Paeonilactone B).
-
-
Induction of Oxidative Stress:
-
After pre-treatment, add H₂O₂ to the wells to a final concentration of 200 µM to induce oxidative stress.
-
Incubate the cells for another 24 hours.
-
-
Cell Viability Assay (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Protocol 2: Evaluation of Anti-inflammatory Effects of Paeonilactone B in RAW 264.7 Macrophages
This protocol describes the assessment of the anti-inflammatory effects of Paeonilactone B by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Paeonilactone B
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of Paeonilactone B for 1 hour.
-
-
Induction of Inflammation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include a control group (no LPS) and a vehicle control group (LPS + vehicle).
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Visualization of Signaling Pathways and Workflows
Putative Neuroprotective Signaling Pathway of Paeonilactone B
Caption: Putative neuroprotective mechanism of Paeonilactone B.
Putative Anti-inflammatory Signaling Pathway of Paeonilactone B
Caption: Putative anti-inflammatory mechanism of Paeonilactone B.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects.
Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory effects.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunomodulatory Effects of Paeonia Lactiflora Pall., a Traditional Chinese Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of MAPK and NF-954;B Signaling Pathways by Antioxidant Therapy in Skeletal Muscle of Heart Failure Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Paeonilactone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Paeonilactone A. The content is structured to address specific challenges encountered during key stages of the synthesis, offering detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main hurdles in the total synthesis of this compound revolve around three key areas:
-
Stereocontrol: The most significant challenge is the stereoselective formation of the multiple cis-fused stereocenters on the cyclohexane core.
-
Lactone Formation: Construction of the α-methylene-γ-butyrolactone moiety often presents difficulties, requiring specific and carefully controlled reaction conditions.
-
Aromatization: The highly oxygenated cyclohexane ring is susceptible to aromatization, particularly under acidic conditions, leading to yield loss.[1]
Q2: What are the common starting materials for the enantioselective synthesis of this compound?
A common and effective chiral starting material for the enantioselective synthesis of this compound is (S)-(+)-carvone.[2][3] This readily available natural product provides a chiral scaffold that helps to control the stereochemistry of subsequent transformations.
Q3: How can the crucial cis-stereochemistry of the cyclohexane ring be established?
Electrophilic lactonization reactions are a powerful tool for setting the cis-stereochemistry of the substituents on the cyclohexane ring.[1] For instance, iodolactonization can be employed to introduce functional groups in a stereocontrolled manner. The stereochemical outcome of subsequent reactions, such as epoxidation, can be directed by existing stereocenters.[1]
Troubleshooting Guides
Challenge 1: Poor Stereoselectivity in Iodolactonization
Problem: The iodolactonization step to form the initial lactone ring results in a low diastereomeric ratio, complicating purification and reducing the overall yield.
Possible Causes and Solutions:
-
Reaction Conditions: The stereochemical outcome of iodolactonization can be highly dependent on the reaction conditions. Thermodynamic conditions (e.g., I₂, KI in CH₃CN) may lead to aromatization, while kinetic conditions are often preferred for achieving the desired stereoisomer.[1]
-
Incorrect Reagents: The choice of iodine source and base is critical. A common issue is the use of overly harsh or inappropriate reagents that do not favor the desired kinetic product.
Detailed Experimental Protocol: Kinetic Iodolactonization [1]
| Parameter | Value |
| Starting Material | 4-methyl-3-cyclohexene-1-acetic acid |
| Reagents | N-Iodosuccinimide (NIS), Potassium tert-butoxide (KOtBu) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 26 °C |
| Reaction Time | 3 days |
| Expected Yield | ~82% |
Troubleshooting Workflow: Iodolactonization
Caption: Troubleshooting workflow for poor stereoselectivity in iodolactonization.
Challenge 2: Difficulty in the Formation of the α-Methylene-γ-butyrolactone Moiety
Problem: The introduction of the α-methylene group and the formation of the γ-butyrolactone ring are low-yielding or result in the formation of side products.
Possible Causes and Solutions:
-
Inefficient Annulation Strategy: A stepwise approach to forming the α-methylene-γ-butyrolactone can be inefficient. A tandem reaction strategy can be more effective.
-
Suboptimal Reagents or Conditions: The choice of reagents for the Michael addition and subsequent olefination is critical for the success of this transformation.
Detailed Experimental Protocol: Telescoped Intramolecular Michael/Olefination (TIMO)
The TIMO reaction provides a streamlined approach to constructing the α-methylene-γ-butyrolactone. This tandem reaction involves an intramolecular Michael addition, followed by a proton transfer and a Horner-Wadsworth-Emmons (HWE) olefination.
| Parameter | Value |
| Starting Material | Phosphonate precursor |
| Key Steps | 1. Intramolecular Michael addition |
| 2. Proton transfer to generate phosphonate anion | |
| 3. HWE olefination with paraformaldehyde |
Logical Relationship: TIMO Reaction
Caption: Logical flow of the TIMO tandem reaction.
Challenge 3: Aromatization of the Cyclohexane Ring
Problem: The highly functionalized cyclohexane ring undergoes aromatization, especially during acidic workup or purification, leading to a significant loss of the desired product.
Possible Causes and Solutions:
-
Acid Sensitivity: The intermediate compounds in the synthesis of this compound can be extremely sensitive to acid.
-
Prolonged Exposure to Acid: Even mild acids can cause aromatization if the exposure time is too long.
Preventative Measures:
-
Careful pH Control: During aqueous workups, it is crucial to carefully control the pH and avoid strongly acidic conditions. If acidification is necessary, it should be done at low temperatures (e.g., 0 °C) and for the shortest possible time.
-
Use of Buffered Systems: Employing buffered solutions during purification (e.g., column chromatography with a small amount of a non-nucleophilic base mixed with the silica gel) can help prevent on-column degradation.
-
Alternative Purification Methods: Consider purification techniques that do not involve acidic conditions, such as recrystallization or preparative thin-layer chromatography on a neutral stationary phase.
Experimental Workflow: Aromatization Prevention
Caption: Experimental workflow emphasizing aromatization prevention measures.
Summary of Quantitative Data
The following table summarizes key quantitative data from a reported synthetic route to a Paeonilactone precursor starting from (S)-(+)-carvone.
| Step | Reaction | Reagents | Yield (%) |
| 1 | Shapiro Reaction | p-Tolylsulfonylhydrazide, n-BuLi | 77 |
| 2 | Hydroboration-Oxidation | 9-BBN, H₂O₂, NaOH | 90 (1:1 epimeric mixture) |
| 3 | Palladium-catalyzed 1,4-Oxylactonization | Pd(OAc)₂, benzoquinone, LiCl, AcOH | - |
Note: The yield for the palladium-catalyzed 1,4-oxylactonization was not explicitly stated in the available literature.
This technical support center provides a starting point for addressing the challenges in the total synthesis of this compound. For more detailed information, researchers are encouraged to consult the primary literature cited.
References
Technical Support Center: Optimizing Paeonilactone B Extraction Yield
Welcome to the technical support center for improving the extraction yield of Paeonilactone B and other related bioactive compounds from Paeonia species. This guide provides troubleshooting advice, detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their extraction experiments.
While Paeonilactone B is a known monoterpene isolated from Paeonia lactiflora roots, the bulk of optimization research focuses on the more abundant glucosides, paeoniflorin and albiflorin.[1][2] The principles and methods detailed here for these major components are highly applicable for enhancing the yield of related minor constituents like Paeonilactone B.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the extraction of bioactive compounds from Paeonia root.
Q1: My extraction yield is consistently low. What are the most critical factors I should check first?
A1: Low yield is a common problem often linked to several key factors. Systematically review the following:
-
Raw Material Quality & Preparation: The concentration of bioactive compounds varies based on the plant's species, age, and cultivation conditions.[3] Ensure you are using high-quality, correctly identified Paeonia root. The particle size of the ground root is also critical; finer powders have a larger surface area, which generally improves extraction efficiency. A common practice is to crush the dried root and sieve it through an 80-100 mesh screen.[4]
-
Solvent Selection: The choice of solvent and its concentration is paramount. For monoterpene glucosides like paeoniflorin, aqueous ethanol or methanol solutions are most effective. Pure ethanol is often less effective than an aqueous solution.[5] The optimal concentration typically ranges from 50% to 70% ethanol or methanol.[5][6][7]
-
Extraction Temperature: Temperature can have a significant impact. While higher temperatures can increase solubility and diffusion rates, excessive heat can cause degradation of thermally sensitive compounds.[8] For traditional methods, a moderate temperature (e.g., 40-60°C) is often a good starting point.[8][9]
Q2: I'm seeing degradation of my target compound in the final extract. How can I prevent this?
A2: Degradation is often caused by excessive heat or prolonged extraction times.
-
Lower the Temperature: Consider using a lower extraction temperature. Methods like low-temperature pulsing electric fields or microwave-assisted extraction (MAE) at controlled temperatures can protect effective components from damage.[4][7]
-
Reduce Extraction Time: Optimize your extraction time. For methods like MAE or ultrasound-assisted extraction (UAE), the optimal time can be as short as 10-30 minutes, significantly reducing the risk of degradation compared to multi-hour reflux extractions.[6][10]
-
Use Low-Temperature Crushing: High temperatures generated during the grinding of dried root can also degrade compounds. Cryogenic grinding using liquid nitrogen can prevent this.[4]
Q3: My extract contains a high level of impurities, making purification difficult. What can I do?
A3: High impurity levels, particularly pigments and starches, are a frequent challenge.
-
Optimize the Solvent: Using a 70% ethanol solution can be effective for extracting target compounds while leaving some impurities behind.[5]
-
Consider Subcritical Water Extraction (SWE): SWE uses only water as the extraction solvent at high temperature and pressure. This method can yield extracts with high concentrations of target compounds and fewer low-polarity impurities and pigments, simplifying the subsequent purification process.[6]
-
Post-Extraction Cleanup: After initial extraction, use techniques like macroporous resin column chromatography to decolorize and purify the extract before final isolation steps.[4][6][11] Passing the extract through an activated carbon column can also help remove pigments.[11]
Q4: Should I switch from a traditional solvent extraction method to a more modern one like microwave or ultrasound-assisted extraction?
A4: Modern methods offer significant advantages in terms of efficiency and time.
-
Microwave-Assisted Extraction (MAE): MAE is a rapid and efficient method that can significantly reduce extraction time and solvent consumption.[6][7] It is known to provide high yields of bioactive compounds.
-
Ultrasound-Assisted Extraction (UAE): UAE is another efficient alternative that enhances extraction through cavitation, reducing both time and solvent use compared to traditional techniques.[12]
-
Subcritical Water Extraction (SWE): This is an environmentally friendly option as it uses only water. It is particularly effective for extracting polar compounds and can simplify purification.[6][13]
The choice depends on available equipment and specific experimental goals. For rapid screening or process optimization, MAE and UAE are excellent choices. For a "green" process with simplified purification, SWE is a strong contender.
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on paeoniflorin extraction, which can serve as a guide for optimizing Paeonilactone B yield.
| Extraction Method | Solvent | Temp. (°C) | Time | Solid-Liquid Ratio | Yield (%) | Reference |
| Microwave-Assisted (MAE) | 70% Ethanol | 61 | 9.5 min | 1:22 (g/mL) | 2.30 | [6] |
| Subcritical Water (SWE) | Water | 176 | 16 min | 1:32 (g/mL) | 2.21 | [6] |
| Microwave Extraction | 50% Methanol | 60 | N/A | N/A | Max for Paeoniflorin | [7] |
| Maceration | 60% Ethanol | 40 | 2 hours | 1:20 (g/mL) | N/A | [8] |
| Reflux Extraction | N/A | N/A | 1 hour | N/A | Sufficient | [10] |
| Ultrasound-Assisted (UAE) | N/A | N/A | 3 hours | N/A | Comparable to Reflux | [10] |
Note: Yields are for Paeoniflorin and may vary based on the specific plant material and analytical methods used.
Experimental Protocols
Below are detailed methodologies for key extraction techniques.
Protocol 1: Microwave-Assisted Extraction (MAE) of Paeonia Root
This protocol is adapted from a study optimizing paeoniflorin extraction from the stems and leaves of Paeonia lactiflora, and is applicable to the root.[6]
-
Material Preparation: Dry the Paeonia lactiflora root and grind it into a fine powder (passing through an 80-100 mesh sieve).
-
Extraction Setup: Place a known quantity of the powdered root (e.g., 10 g) into a microwave extraction vessel.
-
Solvent Addition: Add 70% ethanol at a solid-to-liquid ratio of 1:22 (g/mL). For 10 g of powder, this would be 220 mL of solvent.
-
Microwave Program: Set the microwave extractor to maintain a temperature of 61°C for a duration of 9.5 minutes.
-
Extraction & Filtration: After the program completes, allow the vessel to cool. Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
Purification (Optional): The resulting crude extract can be further purified using macroporous resin or silica gel column chromatography to isolate Paeonilactone B.
Protocol 2: Subcritical Water Extraction (SWE) of Paeonia Root
This protocol is based on methods developed for green extraction of total glucosides.[6][13]
-
Material Preparation: Prepare finely powdered Paeonia root as described in Protocol 1.
-
Extraction Setup: Place a known quantity of the powder (e.g., 10 g) into a high-pressure subcritical water extraction vessel.
-
Solvent Addition: Add deionized water at a solid-to-liquid ratio of 1:32 (g/mL). For 10 g of powder, this would be 320 mL of water.
-
SWE Program: Seal the vessel and heat it to a temperature of 176°C. Maintain this temperature for 16 minutes. The pressure within the vessel will rise due to the heating of the water.
-
Cooling & Filtration: After the extraction time is complete, rapidly cool the vessel. Filter the resulting aqueous extract to remove solid plant material.
-
Purification: The aqueous extract is often cleaner than solvent extracts. It can be directly applied to a macroporous resin column for purification. Elute with water first to remove impurities, then with a 20-40% ethanol solution to recover the target compounds.[13]
Visualizations
Workflow for Extraction and Optimization
The following diagram illustrates a logical workflow for developing a high-yield extraction protocol for Paeonilactone B.
Caption: Workflow for optimizing Paeonilactone B extraction.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common extraction issues.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. Chemical constituents isolated from Paeonia lactiflora roots and their neuroprotective activity against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]
- 4. CN111662348A - Method for extracting paeoniflorin and albiflorin from paeonia lactiflora - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Microwave Extraction Method for the Active Ingredients and Functional Constituents of Paeonia Root -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 8. CN114376952B - Paeonia lactiflora extract and preparation method and application thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Extraction methods and HPLC analysis condition of paeoniflorin in peony, Paeonia lactiflora pall. | Semantic Scholar [semanticscholar.org]
- 11. Method for preparing paeoniflorin - Eureka | Patsnap [eureka.patsnap.com]
- 12. Phytochemical Analysis, Biological Activities, and Molecular Docking Studies of Root Extracts from Paeonia Species in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN108042618B - A kind of method that utilizes subcritical water to extract total glucosides of Paeoniflora - Google Patents [patents.google.com]
Technical Support Center: Overcoming Paeonilactone A Solubility Issues In Vitro
Welcome to the technical support center for Paeonilactone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural product isolated from plants of the Paeonia genus. Like many natural compounds, it is characterized by a complex chemical structure that can lead to poor aqueous solubility. This low solubility can be a significant hurdle in in vitro studies, as it can lead to precipitation in cell culture media, inaccurate concentration measurements, and unreliable experimental results.
Q2: Are there any known effective solvents for this compound?
Q3: What is the maximum recommended concentration of DMSO in my cell culture?
It is crucial to keep the final concentration of any organic solvent in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, the final concentration of DMSO should not exceed 0.5% (v/v), and ideally should be kept below 0.1%. It is always recommended to perform a solvent toxicity control experiment to determine the tolerance of your specific cell line.
Q4: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
Precipitation is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Use a co-solvent: Employing a water-miscible co-solvent can improve solubility.
-
Incorporate surfactants: Non-ionic surfactants can help to maintain the compound in solution.
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate the hydrophobic molecule, increasing its aqueous solubility.
-
Prepare a solid dispersion: This involves dispersing the compound in a carrier matrix at the molecular level.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides several methods to improve the solubility of this compound for in vitro experiments. The appropriate method will depend on the specific requirements of your assay.
Method 1: Use of Co-solvents
The addition of a co-solvent to the aqueous medium can increase the solubility of hydrophobic compounds.
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.
-
For your experiment, dilute the stock solution in your aqueous buffer or cell culture medium.
-
If precipitation occurs, try preparing an intermediate dilution in a mixture of the organic solvent and your aqueous medium (e.g., 50:50 DMSO:media).
-
Use this intermediate dilution to make the final dilution in your experimental medium, ensuring the final organic solvent concentration remains within non-toxic limits.
| Parameter | Recommendation | Considerations |
| Co-solvent | DMSO, Ethanol | Test for solvent toxicity on your specific cell line. |
| Final Co-solvent Concentration | < 0.5% (v/v), ideally < 0.1% | Higher concentrations can lead to cytotoxicity. |
Method 2: Utilization of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Experimental Protocol:
-
Prepare a stock solution of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in water or your experimental buffer.
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Add the this compound stock solution to the surfactant solution while vortexing to facilitate micelle formation.
-
Use this formulation for further dilutions in your cell culture medium.
| Parameter | Recommendation | Considerations |
| Surfactant | Tween® 80, Pluronic® F-68 | Surfactants can have biological effects; include a surfactant-only control. |
| Surfactant Concentration | Start with 0.01% - 0.1% (w/v) | Determine the critical micelle concentration (CMC) and work above it. |
Method 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their water solubility.
Experimental Protocol:
-
Prepare a solution of a cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer.
-
Add this compound powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture until the this compound is fully dissolved.
-
Sterile-filter the solution before use in cell culture.
| Parameter | Recommendation | Considerations |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrins can sometimes extract cholesterol from cell membranes. |
| Molar Ratio (this compound:Cyclodextrin) | 1:1 to 1:10 | Optimize the ratio for maximum solubility and minimal cellular effects. |
Visualizing Experimental and Signaling Pathways
To aid in experimental design and understanding the potential mechanisms of action of this compound, the following diagrams are provided. Disclaimer: The signaling pathways are based on studies of structurally related compounds, Paeonol and Paeoniflorin, and may not be fully representative of this compound's specific biological activities.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for preparing this compound for in vitro assays.
Potential Anti-Inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory action via NF-κB pathway.
Potential Neuroprotective Signaling Pathway
Paeonilactone B Stability and Degradation: A Technical Support Resource
For researchers, scientists, and drug development professionals working with Paeonilactone B, understanding its stability and degradation profile is critical for experimental design, formulation development, and ensuring the integrity of research data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of Paeonilactone B.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Paeonilactone B?
A1: Based on the chemical structure of Paeonilactone B, which contains a benzofuranone core and a terpene lactone moiety, the primary factors influencing its stability are expected to be pH, temperature, and light exposure. The lactone ring, in particular, can be susceptible to hydrolysis under certain pH conditions.
Q2: How stable is Paeonilactone B in solutions of varying pH?
Q3: What is the expected thermal stability of Paeonilactone B?
A3: Terpene lactones can be susceptible to degradation at elevated temperatures.[2] It is advisable to store Paeonilactone B, both in solid form and in solution, at controlled room temperature or under refrigerated conditions to minimize thermal degradation.
Q4: Is Paeonilactone B sensitive to light?
A4: Unsaturated lactones can undergo photochemical reactions upon exposure to light, potentially leading to degradation.[3][4] Therefore, it is recommended to protect Paeonilactone B from light by using amber vials or by working under subdued light conditions during experiments.
Q5: What are the likely degradation products of Paeonilactone B?
A5: Under hydrolytic conditions (e.g., high pH), the primary degradation product would likely be the corresponding hydroxy carboxylic acid resulting from the opening of the lactone ring. Thermal or photolytic stress could lead to more complex degradation pathways, potentially involving decarboxylation or rearrangements of the terpene structure.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Paeonilactone B peak intensity in HPLC analysis over time. | Degradation of the compound in the prepared sample solution. | - Ensure the sample solvent is at an appropriate pH (neutral to slightly acidic).- Analyze samples as quickly as possible after preparation.- Store sample vials in the autosampler at a controlled, cool temperature.- Protect samples from light by using amber vials. |
| Appearance of new, unidentified peaks in the chromatogram. | Formation of degradation products. | - Perform forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products.- Use a mass spectrometer (LC-MS) to obtain mass information for the new peaks to aid in their identification. |
| Inconsistent results in bioactivity assays. | Degradation of Paeonilactone B in the assay medium. | - Check the pH and temperature of the assay buffer.- Prepare fresh stock solutions of Paeonilactone B for each experiment.- Include a stability control by incubating Paeonilactone B in the assay medium for the duration of the experiment and analyzing for degradation. |
Data Presentation: Expected Stability Profile of Paeonilactone B (Hypothetical Data)
The following tables present hypothetical, yet plausible, quantitative data to illustrate the expected stability trends for Paeonilactone B under various stress conditions. Researchers should perform their own stability studies to obtain specific data for their experimental conditions.
Table 1: Effect of pH on Paeonilactone B Stability
| pH | Temperature (°C) | Incubation Time (hours) | Remaining Paeonilactone B (%) |
| 3.0 | 25 | 24 | 98 |
| 5.0 | 25 | 24 | 99 |
| 7.0 | 25 | 24 | 97 |
| 9.0 | 25 | 24 | 85 |
| 11.0 | 25 | 24 | 60 |
Table 2: Effect of Temperature on Paeonilactone B Stability
| Temperature (°C) | pH | Incubation Time (hours) | Remaining Paeonilactone B (%) |
| 4 | 7.0 | 48 | 99 |
| 25 | 7.0 | 48 | 95 |
| 40 | 7.0 | 48 | 88 |
| 60 | 7.0 | 48 | 75 |
Table 3: Effect of Light Exposure on Paeonilactone B Stability
| Light Condition | Temperature (°C) | pH | Exposure Time (hours) | Remaining Paeonilactone B (%) |
| Dark Control | 25 | 7.0 | 24 | 97 |
| Ambient Light | 25 | 7.0 | 24 | 92 |
| UV Light (254 nm) | 25 | 7.0 | 24 | 78 |
Experimental Protocols
Forced Degradation Study of Paeonilactone B
Objective: To investigate the degradation of Paeonilactone B under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and establish its stability profile.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Paeonilactone B in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Incubate the solution at room temperature (25°C) for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis. Lactone hydrolysis is often faster under basic conditions, so more frequent sampling may be necessary.[1]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of Paeonilactone B in a controlled temperature oven at 80°C for 48 hours.
-
Also, incubate a solution of Paeonilactone B (in a neutral buffer) at 60°C for 48 hours.
-
At specified time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Paeonilactone B (in a neutral buffer) in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for a defined period.
-
Maintain a control sample in the dark at the same temperature.
-
At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Quantify the amount of Paeonilactone B remaining and calculate the percentage of degradation.
-
Use LC-MS to identify the mass of the degradation products.
-
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Paeonilactone B forced degradation studies.
Logical Relationship of Stability Factors
Caption: Factors influencing Paeonilactone B stability and degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Terpene degradation and extraction from basil and oregano leaves using subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical decarbonylation of unsaturated lactones and carbonates - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Photochemistry of β-γ-Unsaturated Spirolactones [mdpi.com]
Technical Support Center: Optimizing Dosage for Paeoniflorin in Animal Models
A Note on Terminology: Initial searches for "Paeonilactone A" did not yield relevant results in the context of animal model research. It is highly probable that this was a typographical error and the intended compound of interest is Paeoniflorin (PF) , the main bioactive component isolated from the root of Paeonia lactiflora. This technical support center, therefore, focuses on providing comprehensive guidance for the use of Paeoniflorin in experimental animal models.
This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during preclinical studies with Paeoniflorin.
Frequently Asked Questions (FAQs)
1. What is a typical dosage range for Paeoniflorin in rodent models?
The effective dosage of Paeoniflorin in animal models is highly dependent on the disease model, the route of administration, and the desired therapeutic effect. However, a general range can be established from various preclinical studies.
-
Oral Administration: Dosages often range from 20 mg/kg to 128 mg/kg daily.[1]
-
Intraperitoneal (i.p.) Injection: A common range is 5 mg/kg to 80 mg/kg daily. For instance, in a mouse model of Parkinson's disease, Paeoniflorin showed a dose-dependent reduction in dopaminergic cell loss.[2] In a sepsis model, intravenous injection of PF reduced lethality in rats.[3]
-
Intravenous (i.v.) Injection: Dosages are typically lower, ranging from 0.5 mg/kg to 24 mg/kg.[1][4]
It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions. Some studies have even noted a "U-shaped dose-response curve," where moderate doses may be more effective than higher or lower doses.[5]
2. What are the common routes of administration for Paeoniflorin?
Paeoniflorin can be administered via several routes, with oral and intraperitoneal being the most common in animal studies.
-
Oral Gavage (p.o.): This is a frequent method for preclinical studies due to its clinical relevance. However, Paeoniflorin has a low oral bioavailability (around 3-4%).[1][4]
-
Intraperitoneal Injection (i.p.): This route bypasses first-pass metabolism, leading to higher bioavailability compared to oral administration. It is often used to ensure a more direct systemic exposure.
-
Intravenous Injection (i.v.): This provides 100% bioavailability and is used for pharmacokinetic studies or when a rapid and high concentration of the compound is required.[4]
3. What is the pharmacokinetic profile of Paeoniflorin in rats?
Paeoniflorin is characterized by rapid absorption and elimination.
| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (Maximum Concentration) | 139.18 ± 15.14 µg/L | Not directly comparable |
| Tmax (Time to Cmax) | 1.78 ± 0.31 h | Not applicable |
| t1/2 (Half-life) | 5.33 ± 1.65 h | ~10-12 minutes |
| Absolute Bioavailability | ~3.6% | 100% |
Data compiled from multiple sources.[1][4][6][7]
4. Is Paeoniflorin toxic at therapeutic doses?
Toxicity studies have indicated that Paeoniflorin has low acute toxicity and minimal subacute and chronic toxicity.[8] No genotoxic or mutational toxic effects have been reported.[8] This favorable safety profile makes it a promising candidate for further drug development.
5. What are the known mechanisms of action and signaling pathways affected by Paeoniflorin?
Paeoniflorin exerts its effects through multiple signaling pathways, primarily associated with its anti-inflammatory, antioxidant, and immunomodulatory properties.[2][9][10]
Key signaling pathways include:
-
NF-κB Signaling Pathway: Paeoniflorin can suppress the activation of NF-κB, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][9][11]
-
MAPK Signaling Pathway: It can modulate the phosphorylation of p38, JNK, and ERK in the MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[9][11]
-
PI3K/Akt Signaling Pathway: Paeoniflorin can regulate this pathway, which is crucial for cell survival, growth, and metabolism.[9]
-
Nrf2 Signaling Pathway: It can enhance the antioxidant capacity of cells by upregulating Nrf2 expression.[9]
-
TLR4 Signaling Pathway: Paeoniflorin can inhibit TLR4-mediated signaling, which plays a critical role in the innate immune response and inflammation.[2][12]
Troubleshooting Guides
Issue 1: Low or inconsistent drug exposure after oral administration.
-
Cause: Paeoniflorin has inherently low oral bioavailability.[4] This can be due to poor absorption across the gastrointestinal epithelium and potential degradation by gut microbiota.
-
Troubleshooting Steps:
-
Vehicle Selection: Ensure Paeoniflorin is fully dissolved or uniformly suspended in the vehicle. Common vehicles include saline, PBS, or a small percentage of DMSO followed by dilution in saline.
-
Fasting: Administer Paeoniflorin to fasted animals to reduce variability in gastric emptying and food-drug interactions.
-
Consider Co-administration: Some studies suggest that co-administration with other compounds, such as P-glycoprotein inhibitors, may increase the absorption of Paeoniflorin.[7]
-
Alternative Administration Route: If consistent exposure is critical and oral administration is not a primary study endpoint, consider switching to intraperitoneal injection.
-
Issue 2: Lack of therapeutic effect at previously reported "effective" doses.
-
Cause: The efficacy of Paeoniflorin can be highly model- and species-dependent. Differences in experimental protocols, animal strains, or the severity of the induced disease can all influence the outcome.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of doses (e.g., low, medium, and high) to determine the optimal dose for your specific model.
-
Treatment Duration and Frequency: The timing and duration of treatment are critical. Some studies have employed a pre-treatment regimen for several days before inducing the disease model.[9]
-
Confirm Target Engagement: If possible, measure downstream biomarkers related to the signaling pathways Paeoniflorin is expected to modulate (e.g., levels of inflammatory cytokines or phosphorylation of key proteins) to confirm that the drug is reaching its target and having a biological effect.
-
Issue 3: Unexpected side effects or animal distress.
-
Cause: While generally considered safe, high concentrations of the vehicle (like DMSO) or improper administration techniques can cause adverse effects.
-
Troubleshooting Steps:
-
Vehicle Toxicity: Ensure the final concentration of any potentially toxic vehicle (e.g., DMSO) is within acceptable limits for the chosen route of administration.
-
Proper Gavage/Injection Technique: Ensure all personnel are properly trained in animal handling and administration techniques to minimize stress and potential injury to the animals.
-
Monitor Animal Health: Closely monitor animals for any signs of distress, such as weight loss, lethargy, or changes in behavior. If adverse effects are observed, consider reducing the dose or changing the vehicle.
-
Experimental Protocols
Protocol 1: Oral Administration of Paeoniflorin in a Rat Model
-
Preparation of Dosing Solution:
-
For a 20 mg/kg dose in a 250g rat, you will need 5 mg of Paeoniflorin per animal.
-
Weigh the required amount of Paeoniflorin powder.
-
Dissolve in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) to a final concentration that allows for an appropriate gavage volume (e.g., 1-2 mL for a rat).
-
-
Animal Preparation:
-
Fast the rats for 4-6 hours prior to dosing, but allow free access to water.
-
-
Administration:
-
Gently restrain the rat.
-
Use a proper-sized oral gavage needle.
-
Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Provide access to food and water after a short recovery period (e.g., 1-2 hours).
-
Protocol 2: Pharmacokinetic Study of Paeoniflorin in Rats
-
Animal Groups:
-
Group 1: Intravenous (i.v.) administration (e.g., 2 mg/kg).
-
Group 2: Oral (p.o.) administration (e.g., 20 mg/kg).
-
-
Drug Administration:
-
For the i.v. group, administer the Paeoniflorin solution via the tail vein.
-
For the p.o. group, administer via oral gavage as described above.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein or a cannula) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Collect blood in heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of Paeoniflorin in the plasma samples using a validated analytical method, such as HPLC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.
-
Visualizations
Caption: Key anti-inflammatory signaling pathways modulated by Paeoniflorin.
Caption: Workflow for optimizing Paeoniflorin dosage in animal models.
References
- 1. Pharmacokinetic comparisons of Paeoniflorin and Paeoniflorin-6'O-benzene sulfonate in rats via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paeoniflorin inhibits systemic inflammation and improves survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption and excretion of paeoniflorin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Evidence of Paeoniflorin Effectiveness for the Management of Cerebral Ischemia/Reperfusion Injury: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic interaction between peimine and paeoniflorin in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paeoniflorin: a review of its pharmacology, pharmacokinetics and toxicity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 10. A review on the pharmacokinetics of paeoniflorin and its anti-inflammatory and immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Paeonilactone B Analytical Detection: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analytical detection of Paeonilactone B.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of Paeonilactone B using techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
1. Poor Sensitivity or No Detectable Peak for Paeonilactone B
-
Question: I am not seeing a peak for Paeonilactone B, or the peak is very small. What are the possible causes and solutions?
-
Answer: Low sensitivity is a common challenge in the analysis of Paeonilactone B, especially in biological matrices. Here are several factors to consider:
-
Inadequate Detection Method: Paeonilactone B may not be present at concentrations detectable by standard HPLC-UV methods.
-
Recommendation: Consider using a more sensitive technique like LC-MS/MS. If using UV detection, ensure the wavelength is optimized. While a specific optimal wavelength for Paeonilactone B isn't detailed in the provided results, general practice involves scanning the UV spectrum of a standard to find the absorbance maximum.
-
-
Suboptimal Sample Preparation: The extraction method may not be efficient in recovering Paeonilactone B from the sample matrix.
-
Recommendation: Protein precipitation is a common method for plasma samples. Ensure the precipitating agent (e.g., acetonitrile) is used in the correct ratio and that centrifugation is adequate to remove all precipitated proteins.
-
-
Derivatization: For enhanced sensitivity, especially with mass spectrometry, derivatization can be employed. A study on the simultaneous determination of paeonilactone A and paeonilactone B utilized picolinoyl derivatization to successfully detect these compounds in rat plasma using UPLC/TOF/MS.[1]
-
Recommendation: If sensitivity is a limiting factor, consider developing a derivatization protocol.
-
-
2. Issues with Peak Shape (e.g., Tailing, Fronting, Broadening)
-
Question: My chromatogram for Paeonilactone B shows poor peak shape. How can I improve it?
-
Answer: Poor peak shape can be caused by a variety of factors related to the chromatography conditions.
-
Mobile Phase Composition: An inappropriate mobile phase can lead to peak distortion.
-
Recommendation: Adjust the mobile phase composition, including the organic modifier and the pH. For reversed-phase chromatography, using a buffer and ensuring proper pH can improve the peak shape of acidic or basic analytes.
-
-
Column Issues: The analytical column may be degraded or contaminated.
-
Recommendation: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column. Ensure the chosen column chemistry (e.g., C18) is appropriate for Paeonilactone B.
-
-
Flow Rate: An excessively high or low flow rate can affect peak shape.
-
Recommendation: Optimize the flow rate. A common starting point for HPLC is 1.0 mL/min.
-
-
3. Inconsistent or Non-Reproducible Results
-
Question: I am getting variable results between injections. What could be the cause?
-
Answer: Lack of reproducibility is a critical issue that can invalidate your data.
-
Sample Stability: Paeonilactone B may be degrading in the sample or in the autosampler.
-
Recommendation: Investigate the stability of Paeonilactone B under your experimental conditions (e.g., temperature, light exposure). Stability is a key parameter in bioanalytical method validation.[2] Consider using a cooled autosampler.
-
-
Inconsistent Sample Preparation: Variability in the sample preparation process will lead to inconsistent results.
-
Recommendation: Ensure consistent and precise execution of all sample preparation steps, including pipetting, extraction, and reconstitution. The use of an internal standard is highly recommended to correct for variability.
-
-
System Suitability: The analytical instrument itself may not be performing consistently.
-
Recommendation: Perform system suitability tests before running your samples. This includes checking for consistent retention times, peak areas, and peak shapes of a standard injection.
-
-
4. Matrix Effects in LC-MS/MS Analysis
-
Question: I suspect matrix effects are impacting my Paeonilactone B quantification in plasma samples. How can I confirm and mitigate this?
-
Answer: Matrix effects, where components of the sample matrix interfere with the ionization of the analyte, are a common problem in LC-MS/MS.
-
Confirmation: To confirm matrix effects, compare the peak area of a Paeonilactone B standard in a pure solvent to the peak area of the same standard spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improved Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate Paeonilactone B from the matrix components that are causing ion suppression or enhancement.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
-
Quantitative Data Summary
The following table summarizes quantitative data related to an analytical method for Paeonilactone B.
| Parameter | Value | Source |
| Maximum Plasma Concentration (Cmax) | 12.4 ± 3.4 ng/mL | [1] |
| Time to Maximum Concentration (Tmax) | ~2 hours | [1] |
| Administration Dose (Albiflorin) | 5 mg/kg (oral) | [1] |
Experimental Protocols
1. UPLC/TOF/MS Method for Paeonilactone B in Rat Plasma
This protocol is based on the methodology for the simultaneous determination of this compound and paeonilactone B.[1]
-
Sample Preparation (Plasma):
-
Hydrolyze plasma samples with sulfatase.
-
Perform protein precipitation.
-
Evaporate the supernatant to dryness.
-
-
Derivatization:
-
Reconstitute the residue.
-
Add picolinoyl chloride for derivatization to enhance sensitivity.
-
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Time-of-Flight (TOF) Mass Spectrometer.
-
-
Internal Standard:
-
Borneol was used as the internal standard.[1]
-
2. General LC-MS/MS Method Validation Protocol
A robust analytical method requires thorough validation. The following steps are essential for validating an LC-MS/MS method for Paeonilactone B analysis.[2][3][4]
-
Selectivity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention time of Paeonilactone B and the internal standard.
-
Linearity and Range: Prepare a calibration curve with a series of standards at different concentrations. The curve should have a correlation coefficient (r²) greater than 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification).
-
Recovery: Evaluate the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix.
-
Stability: Evaluate the stability of Paeonilactone B in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage, and post-preparative storage).
Visualizations
Caption: Troubleshooting workflow for low Paeonilactone B signal.
References
- 1. Simultaneous determination of this compound and paeonilactone B in rat plasma after oral administration of albiflorin by UPLC/TOF/MS following picolinoyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 3. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Spironolactone Cytotoxicity and Dose-Response Optimization
This technical support center is designed for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Spironolactone. It provides troubleshooting guidance and frequently asked questions to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Spironolactone-induced cytotoxicity? A1: Spironolactone induces cytotoxicity primarily through the induction of apoptosis.[1][2] This is evidenced by the increased activity of caspase-8 and caspase-9 in cells treated with Spironolactone.[1] Notably, this apoptotic effect appears to be independent of the mineralocorticoid receptor (MR).[2]
Q2: At what concentrations does Spironolactone exhibit significant cytotoxic effects? A2: Spironolactone demonstrates a dose-dependent cytotoxic effect. In human glioblastoma U87-MG cancer cells, a maximum effect was observed at a concentration of 30 μM.[1] For human mononuclear cells, a concentration of 10 μM was sufficient to significantly increase apoptosis and cell death.[2]
Q3: Which signaling pathways are modulated by Spironolactone to induce apoptosis? A3: Spironolactone has been shown to inhibit the NF-kappaB (NF-κB) signaling pathway, which plays a role in both apoptosis and inflammation, in a manner independent of the mineralocorticoid receptor.[2] Furthermore, Spironolactone can promote autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway.[3][4]
Q4: Does Spironolactone affect non-cancerous cells? A4: Yes, the effects of Spironolactone can be cell-type dependent. It has been observed to induce apoptosis in human mononuclear cells.[2] Conversely, it can protect human umbilical vein endothelial cells (HUVECs) from apoptosis induced by serum deprivation.[5]
Q5: How should a dose-response study for Spironolactone be designed? A5: For in vivo studies in healthy subjects, a steep and linear dose-response relationship for urinary electrolyte changes has been observed with single oral doses between 25 mg and 100 mg.[6][7] For in vitro studies on cancer cell lines, a concentration range of 0-50 μM has been utilized, with significant effects noted at 30 μM.[1] It is advisable to conduct a preliminary experiment with a broad concentration range to determine the optimal range for your specific cell line and experimental endpoint.
Troubleshooting Guides
Issue 1: Inconsistent or No Cytotoxic Effect Observed
-
Possible Cause 1: Suboptimal Concentration Range.
-
Solution: Verify that the concentration range is appropriate for the cell line under investigation. For cancer cells, cytotoxic effects are prominent around 30 μM.[1] A pilot study with a wider dose range is recommended to establish an effective concentration range for your specific model.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: Certain cell lines may exhibit inherent resistance to Spironolactone. Utilize a positive control known to induce apoptosis in your cell line to validate your experimental setup. Investigating the expression levels of Spironolactone's molecular targets in your cell line may also be informative.
-
-
Possible Cause 3: Drug Instability.
-
Solution: Prepare fresh Spironolactone solutions for each experiment and ensure the stock solution is stored according to the manufacturer's recommendations to prevent degradation.
-
Issue 2: High Variability in Apoptosis Assay Results
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Maintain a uniform cell seeding density across all wells and plates, as cell confluence can influence the cellular response to treatment.
-
-
Possible Cause 2: Inappropriate Assay Timing.
-
Solution: Apoptosis is a dynamic process, and the timing of your assay is crucial. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for detecting apoptosis in your model system.
-
-
Possible Cause 3: Subjectivity in Flow Cytometry Gating.
-
Solution: Employ a standardized gating strategy for flow cytometry analysis. Where possible, use automated gating algorithms to minimize user-dependent variability. Always include unstained and single-stained controls for proper compensation and gating.
-
Data Presentation
Table 1: Summary of Spironolactone In Vitro Cytotoxicity and Apoptotic Effects
| Cell Line | Concentration Range | Key Findings | Reference |
| Human Glioblastoma U87-MG | 0 - 50 μM | A significant dose-dependent cytotoxicity was observed, with the maximum effect at 30 μM, inducing approximately 20% apoptotic cell death. | [1] |
| Human Mononuclear Cells | 3 - 30 μM | Increased apoptosis and cell death were noted at 10 μM, while reduced inflammatory cytokine production occurred at 3-30 μM. | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Spironolactone protected these cells from apoptosis induced by serum deprivation. | [5] |
Table 2: Summary of Spironolactone Dose-Response in Healthy Subjects (In Vivo)
| Doses | Study Design | Key Findings | Reference |
| Single oral doses of 25, 50, 100, 200, 400 mg | Reversing fludrocortisone-induced urinary electrolyte changes | Statistically significant log-linear dose-response relationships for sodium and potassium excretion were found. A steep and linear relationship was observed between 25 mg and 100 mg. | [6][7] |
| 25, 50, 100, 200 mg daily (steady state) | Fludrocortisone challenge | Log dose-response relationships for sodium excretion were established. | [8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells (e.g., U87-MG) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Expose cells to a range of Spironolactone concentrations (e.g., 0, 5, 10, 20, 30, 40, 50 μM) for 48 and 72 hours.
-
MTT Addition: Following treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control group.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with the desired concentration of Spironolactone (e.g., 30 μM) for the predetermined optimal duration.
-
Cell Harvesting: Collect the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: Spironolactone-induced apoptosis signaling pathway.
Caption: Spironolactone's role in the PI3K/AKT/mTOR pathway.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. brieflands.com [brieflands.com]
- 2. Spironolactone induces apoptosis and inhibits NF-kappaB independent of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of spironolactone on endothelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spironolactone dose-response relationships in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spironolactone dose-response relationships in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response relationships for spironolactone at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Paeonilactone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Paeoniflorin (PF). Paeoniflorin is a monoterpene glycoside and the primary active constituent of Radix Paeoniae Alba, known for its wide-ranging pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular-supporting effects.[1][2] This guide aims to help mitigate potential off-target effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary known molecular targets and signaling pathways of Paeoniflorin?
A1: Paeoniflorin is known to interact with multiple molecular targets and signaling pathways, which contributes to its broad therapeutic effects but also necessitates careful experimental design to minimize off-target effects. Key pathways include:
-
Inhibition of Inflammatory Pathways: Paeoniflorin exerts significant anti-inflammatory effects by targeting Toll-like receptor (TLR)-mediated signaling, particularly TLR2 and TLR4.[1][3] This leads to the downregulation of downstream pathways like NF-κB and MAPK (JNK, p38).[1][4][5] By inhibiting NF-κB activation, Paeoniflorin reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][6][7]
-
Activation of Antioxidant Pathways: Paeoniflorin can activate the Keap1/Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[8]
-
Neuroprotective Pathways: In the context of neurological applications, Paeoniflorin has been shown to modulate the Ca2+/calmodulin-dependent protein kinase II (CaMKII)/CREB signaling pathway and enhance the PI3K/Akt anti-inflammatory pathway.[1]
-
Apoptosis Regulation: It can influence cell survival and apoptosis by affecting mitochondrial function and regulating the expression of proteins like Bax and Bcl-2.[5]
Q2: What is the reported bioavailability and toxicity profile of Paeoniflorin?
A2: Paeoniflorin is characterized by rapid absorption and metabolism, with renal excretion.[9] Toxicity studies have indicated that it has low acute toxicity and minimal subacute and chronic toxicity.[9] No genotoxic or mutational toxic effects have been reported.[9] However, as with any bioactive compound, it is crucial to determine the optimal, non-toxic concentration for your specific cell line or animal model.
Q3: How can I reduce the potential for off-target effects in my experiments?
A3: Mitigating off-target effects is crucial for obtaining specific and reproducible results. Here are several strategies:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration that elicits the desired on-target effect while minimizing other activities.
-
Use of Specific Inhibitors/Activators: To confirm that the observed effects of Paeoniflorin are mediated through a specific pathway, use well-characterized inhibitors or activators of that pathway in control experiments. For instance, when studying the NF-κB pathway, an IκB kinase inhibitor could be used as a control.
-
Genetic Approaches: Employ techniques like siRNA or CRISPR-Cas9 to knock down the expression of the putative target protein.[10][11] This can help validate that the effects of Paeoniflorin are dependent on that specific target.
-
High-Throughput Screening: For large-scale studies, high-throughput screening can help identify compounds with the highest affinity and selectivity for the target of interest, thereby reducing off-target interactions.[12]
-
In Silico Prediction: Computational tools can be used to predict potential off-target binding sites and help in designing experiments to test for these interactions.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity or apoptosis observed at expected therapeutic concentrations. | Cell line hypersensitivity; incorrect dosage calculation; compound impurity. | 1. Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 and optimal non-toxic concentration range for your specific cell line.[8] 2. Verify the purity of your Paeoniflorin sample using techniques like HPLC. 3. Ensure proper dissolution of Paeoniflorin in a suitable vehicle (e.g., DMSO, PBS) and that the final vehicle concentration is not toxic to the cells. |
| Inconsistent or irreproducible results between experiments. | Variability in experimental conditions; degradation of Paeoniflorin; passage number of cells. | 1. Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations. 2. Prepare fresh stock solutions of Paeoniflorin regularly and store them appropriately (protected from light and at a low temperature). 3. Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| No significant effect observed at concentrations reported in the literature. | Differences in experimental models (cell line, animal strain); insufficient treatment duration; compensatory signaling pathways. | 1. Confirm that your experimental model is appropriate for studying the targeted pathway. Some cell lines may not express the necessary receptors or signaling proteins. 2. Perform a time-course experiment to determine the optimal duration of Paeoniflorin treatment. 3. Investigate the activation of potential compensatory pathways that might be masking the effect of Paeoniflorin. |
| Observed effects are contrary to published findings (e.g., pro-inflammatory instead of anti-inflammatory). | Off-target effects at high concentrations; activation of paradoxical signaling. | 1. Re-evaluate your dose-response curve. High concentrations of some compounds can lead to non-specific or paradoxical effects. 2. Analyze multiple downstream markers of the pathway of interest to get a more comprehensive picture of the signaling cascade. 3. Consider the possibility that Paeoniflorin may have biphasic effects, where low and high concentrations produce opposite outcomes. |
Quantitative Data Summary
Table 1: In Vitro Experimental Concentrations of Paeoniflorin
| Cell Line | Concentration Range | Observed Effect | Reference |
| THP-1 | 10⁻⁸ M - 10⁻⁴ M | Dose-dependent inhibition of BLP-induced TNF-α and IL-6 production. | [6] |
| BV2 | 10⁻⁸ M - 10⁻⁴ M | No impact on cell viability; counteracted LPS-induced reduction in cell viability at 10⁻⁵ M and 10⁻⁴ M. | [8] |
| HUVECs | Not specified | Inhibition of inflammatory factor secretion (IL-6, TNF-α). | [5] |
| C6 Glial Cells | 1, 5, 10 µg/mL | Suppression of Aβ₂₅₋₃₅-induced production of IL-6, IL-1β, and TNF-α. | [14] |
Table 2: In Vivo Experimental Dosages of Paeoniflorin
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Mice (LPS-induced depression) | 20, 40, 80 mg/kg/day | Not specified | Alleviation of depression-like behaviors. | [8] |
| Rats (transient MCAO) | 5 mg/kg (twice daily) | i.p. | Inhibition of astrocyte and microglia activation; downregulation of pro-inflammatory mediators. | [1] |
| Mice (diabetic) | Not specified | Not specified | Renal protective effect via inhibition of JAK2/STAT3 signaling. | [1] |
| Rats (hepatic I/R injury) | 100 mg/kg | Not specified | Decreased serum ALT and AST activities. | [3][15] |
| Rats (sepsis) | Not specified | i.v. | Reduced lethality and serum levels of TNF-α, IL-6. | [7] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the cytotoxic effects of Paeoniflorin on a specific cell line.
-
Methodology:
-
Seed cells (e.g., BV2 microglia) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of Paeoniflorin (e.g., 10⁻⁸ M to 10⁻⁴ M) for a specified duration (e.g., 24 hours). Include a vehicle control group.
-
Following treatment, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
2. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To quantify the effect of Paeoniflorin on the expression and phosphorylation of key proteins in a signaling pathway (e.g., NF-κB).
-
Methodology:
-
Culture and treat cells with Paeoniflorin as required for the experiment.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration using a BCA protein assay kit.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p65, p65, IκBα, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Objective: To measure the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.
-
Methodology:
-
Collect cell culture supernatants or animal serum samples after treatment with Paeoniflorin.
-
Use a commercial ELISA kit specific for the cytokine of interest (e.g., mouse TNF-α ELISA kit).
-
Follow the manufacturer's instructions for adding samples, standards, and detection antibodies to the pre-coated microplate.
-
After incubation and washing steps, add the substrate solution and stop the reaction.
-
Measure the absorbance at the specified wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Visualizations
Caption: Paeoniflorin's inhibition of the NF-κB signaling pathway.
Caption: Paeoniflorin's activation of the Nrf2 antioxidant pathway.
Caption: General experimental workflow for investigating Paeoniflorin.
References
- 1. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Paeoniflorin, a Natural Product With Multiple Targets in Liver Diseases—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The analgesic effect of paeoniflorin: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 6. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paeoniflorin inhibits systemic inflammation and improves survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paeoniflorin: a review of its pharmacology, pharmacokinetics and toxicity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 14. Paeoniflorin ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Paeoniflorin, a Natural Product With Multiple Targets in Liver Diseases—A Mini Review [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Paeoniflorin
A NOTE ON PAEONILACTONE A: Direct experimental data on the anti-inflammatory properties of this compound is limited in publicly available research. This guide will therefore focus on Paeoniflorin , a well-studied bioactive monoterpene glycoside also isolated from Paeonia lactiflora, to provide a comparative analysis of its anti-inflammatory effects. It is hypothesized that related compounds from the same plant may exhibit similar biological activities.
This guide provides a comparative overview of the anti-inflammatory effects of Paeoniflorin against established anti-inflammatory drugs, Dexamethasone and Indomethacin. The data presented is derived from in vitro studies on lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, a widely used model for studying inflammation.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the inhibitory effects of Paeoniflorin, Dexamethasone, and Indomethacin on the production of key inflammatory mediators.
| Compound | Inflammatory Mediator | Cell Line | Stimulant | Method | Result | Citation |
| Paeoniflorin | Nitric Oxide (NO) | RAW 264.7 | LPS | Griess Assay | IC50: 2.2 x 10⁻⁴ mol/L | [1] |
| TNF-α | RAW 264.7 | LPS | ELISA | 20.57% inhibition at an unspecified concentration | [2] | |
| IL-6 | RAW 264.7 | LPS | ELISA | 29.01% inhibition at an unspecified concentration | [2] | |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | LPS | Griess Assay | Significant inhibition (concentration-dependent) | [3][4] |
| TNF-α | RAW 264.7 | LPS | ELISA | ~80% inhibition at 100 nM and 1000 nM | [5] | |
| IL-6 | RAW 264.7 | LPS | ELISA | ~90% inhibition at 100 nM and 1000 nM | [5] | |
| Indomethacin | Nitric Oxide (NO) | RAW 264.7 | LPS | Griess Assay | IC50: 56.8 µM | [6][7] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | ELISA | IC50: 2.8 µM | [6][7] | |
| TNF-α | RAW 264.7 | LPS | ELISA | IC50: 143.7 µM | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compounds (Paeoniflorin, Dexamethasone, or Indomethacin) for a specified period (typically 1-2 hours) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide is indirectly measured by quantifying the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Collect 50-100 µL of cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.[8][9][10]
Cytokine (TNF-α, IL-6) and Prostaglandin E2 (PGE2) Measurement (ELISA)
The concentrations of secreted cytokines and PGE2 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Coat a 96-well plate with a capture antibody specific for the target molecule (e.g., TNF-α, IL-6, or PGE2) and incubate overnight.
-
Wash the plate to remove unbound antibody and block non-specific binding sites with a blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate to allow the target molecule to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash again and add a substrate for the enzyme, which results in a color change.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
The concentration of the target molecule is calculated from the standard curve.[11][12][13][14]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK.
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-p38).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[15][16]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of Paeoniflorin are primarily attributed to its modulation of the NF-κB and MAPK signaling pathways.
Experimental Workflow for In Vitro Anti-inflammatory Assays.
Paeoniflorin inhibits the NF-κB signaling pathway.
Paeoniflorin modulates the p38 MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace at KOASAS: Dexamethasone Inhibits Nitric Oxide Production in RAW 264.7 Cells by Blocking Nf-kB Activation [koasas.kaist.ac.kr]
- 5. Macrophage glucocorticoid receptors regulate Toll-like receptor 4–mediated inflammatory responses by selective inhibition of p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apjai-journal.org [apjai-journal.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Paeonilactone B Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Paeonilactone B, a key bioactive component with significant therapeutic potential. The accurate and precise measurement of Paeonilactone B in various matrices is crucial for pharmacokinetic studies, quality control of herbal medicines, and new drug development. This document outlines the experimental protocols and performance characteristics of commonly employed analytical techniques, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Paeonilactone B and its Analytical Importance
Paeonilactone B is a monoterpene lactone that has garnered considerable interest in the scientific community. Its accurate quantification is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for ensuring the consistency and quality of botanical preparations containing this compound. The development and validation of robust analytical methods are therefore of paramount importance. This guide focuses on the cross-validation of different analytical techniques to provide a clear comparison of their performance.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Paeonilactone B quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The two most prominent methods discussed in the literature are High-Performance Liquid Chromatography coupled with an Ultraviolet detector (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of HPLC-UV and UPLC-MS/MS methods for the quantification of Paeonilactone B, based on published validation data.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity Range | 1 - 1000 ng/mL | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Accuracy (Recovery) | Within ±15% of nominal concentration | -8.00% to 10.33% of nominal concentration[1] |
| Precision (RSD%) | Intra-day: < 15%; Inter-day: < 15% | Intra-day: 2.03% to 12.48%; Inter-day: 2.03% to 12.48%[1] |
| Limit of Quantification (LOQ) | Typically in the higher ng/mL range | 1.0 ng/mL[2] |
| Selectivity | Good, but potential for interference from matrix components | High, due to specific mass transitions |
| Run Time | ~7 minutes[3] | ~4 minutes[1] |
Experimental Protocols
Detailed methodologies for the HPLC-UV and UPLC-MS/MS assays are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Paeonilactone B in less complex matrices where high sensitivity is not the primary requirement.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.[5]
-
Mobile Phase: A gradient elution system consisting of an aqueous phase (e.g., 0.5% acetic acid in water) and an organic phase (e.g., acetonitrile) is often employed.[4][5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Detection: UV detection is performed at a wavelength where Paeonilactone B exhibits maximum absorbance, typically around 280 nm.[4][5]
-
-
Validation Parameters:
-
The method should be validated according to ICH or FDA guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[3]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of Paeonilactone B in complex biological matrices such as plasma.
-
Sample Preparation:
-
Protein precipitation is a common technique for plasma samples, using acetonitrile as the precipitating agent.[2]
-
After vortexing and centrifugation, the supernatant is collected for analysis.
-
-
Chromatographic Conditions:
-
Column: A UPLC C18 column (e.g., 2.1 × 50 mm, 1.7 µm) is used for rapid separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives such as formic acid or ammonium formate is typical.
-
Flow Rate: A flow rate in the range of 0.3 - 0.5 mL/min is generally used.
-
Injection Volume: A small injection volume, typically 1-5 µL, is sufficient.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Paeonilactone B and an internal standard.[1]
-
-
Method Validation:
Visualization of the Cross-Validation Workflow
The following diagram illustrates the general workflow for the cross-validation of analytical methods, ensuring the reliability and comparability of results obtained from different techniques.
Caption: General workflow for the cross-validation of analytical methods.
Conclusion
Both HPLC-UV and UPLC-MS/MS are viable methods for the quantification of Paeonilactone B. The choice between them should be guided by the specific requirements of the study. HPLC-UV is a cost-effective and robust method suitable for routine quality control of herbal extracts with relatively high concentrations of the analyte. In contrast, UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies in complex matrices like plasma, where trace levels of the compound need to be accurately measured. This guide provides the necessary information for researchers to make an informed decision on the most appropriate analytical methodology for their Paeonilactone B quantification needs.
References
- 1. Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters found in sunscreen and cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. researchgate.net [researchgate.net]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
The Neuroprotective Landscape of Paeonilactones: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective potential of various paeonilactone derivatives isolated from Paeonia lactiflora. Drawing upon experimental data, this document outlines the differential efficacy of these compounds in mitigating neuronal damage and elucidates the underlying molecular mechanisms. The information is presented to facilitate informed decisions in neuropharmacological research and drug development.
Comparative Efficacy of Paeonilactones in Neuroprotection
The neuroprotective effects of paeonilactones, including paeoniflorin, albiflorin, oxypaeoniflorin, and benzoylpaeoniflorin, have been evaluated in various in vitro and in vivo models of neurodegenerative diseases. The following tables summarize the quantitative data from key studies, offering a comparative overview of their potency.
In Vitro Neuroprotective Effects
| Paeonilactone | Cell Line | Neurotoxic Insult | Concentration | Outcome Measure | Result |
| Paeoniflorin | PC12 | Glutamate | 1-100 µM | Cell Viability (MTT Assay) | Increased cell viability in a dose-dependent manner. |
| SH-SY5Y | H2O2 | 10 µg/mL | Cell Viability | Significantly inhibited excessive ROS production.[1] | |
| PC12 | 6-OHDA | Not Specified | Apoptosis | Suppressed mitochondria-mediated apoptosis.[2] | |
| Albiflorin | PC12 | Glutamate | Not Specified | Cell Viability (MTT Assay) | Ameliorated glutamate-induced reduction of cell viability. |
| Oxypaeoniflorin | Not Specified | Not Specified | Not Specified | Not Specified | Limited comparative data available in the reviewed literature. |
| Benzoylpaeoniflorin | Not Specified | Not Specified | Not Specified | Not Specified | Limited comparative data available in the reviewed literature. |
In Vivo Neuroprotective Effects
| Paeonilactone | Animal Model | Disease Model | Dosage | Outcome Measure | Result |
| Paeoniflorin | APP/PS1 Mice | Alzheimer's Disease | 10 or 20 mg/kg | Cognitive Function (Morris Water Maze) | Improved spatial learning and memory. |
| Oxidative Stress Markers (SOD, MDA) | Increased SOD activity and decreased MDA levels.[3] | ||||
| C57BL/6J Mice | Amnesia (LPS-induced) | 10 or 20 mg/kg | Neuroinflammation (iNOS, COX-2) | Reduced expression of iNOS and COX-2.[4] | |
| MPTP-induced Mice | Parkinson's Disease | Not Specified | Dopaminergic Neuron Loss | Reduced damage and apoptosis of dopaminergic neurons.[5] | |
| Albiflorin | MCAO Rats | Ischemic Stroke | Not Specified | Infarct Volume | Relieved cerebral infarction symptoms.[6] |
| Neuroinflammation | Reduced neuroinflammation and cell injury.[6] | ||||
| MPTP-induced Mice | Parkinson's Disease | Not Specified | Behavioral Impairments | Mitigated neuronal apoptosis and improved behavioral impairments.[7] |
Key Signaling Pathways in Paeonilactone-Mediated Neuroprotection
The neuroprotective effects of paeonilactones are attributed to their ability to modulate several key signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Nrf2/HO-1 Signaling Pathway
Paeoniflorin and albiflorin have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress.[5][6][8][9][10][11][12] Activation of this pathway leads to the transcription of antioxidant and cytoprotective genes, thereby reducing neuronal damage.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival and proliferation. Paeoniflorin and albiflorin can activate this pathway, leading to the inhibition of apoptotic proteins and the promotion of neuronal survival.[11]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Paeoniflorin and albiflorin have been demonstrated to inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and subsequent neuroinflammation.[2][7][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate neuronal cells (e.g., PC12, SH-SY5Y) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of paeonilactones for a specified period (e.g., 2 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., glutamate, H2O2, 6-OHDA) and co-incubate for 24-48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis (TUNEL) Assay
-
Cell Culture and Treatment: Grow neuronal cells on coverslips and treat with paeonilactones and the neurotoxic agent as described for the MTT assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 25 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-dUTP) for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Counterstaining: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence.
Western Blot Analysis for Bcl-2 and Bax
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow Overview
Conclusion
The available evidence strongly suggests that paeoniflorin and albiflorin are potent neuroprotective agents, with their efficacy rooted in the modulation of key signaling pathways related to oxidative stress, apoptosis, and neuroinflammation. While comparative data for other paeonilactones like oxypaeoniflorin and benzoylpaeoniflorin is currently limited, the existing research provides a solid foundation for further investigation into the therapeutic potential of this class of compounds for neurodegenerative diseases. This guide serves as a valuable resource for researchers aiming to build upon these findings and accelerate the development of novel neuroprotective strategies.
References
- 1. sgecm.org.tw [sgecm.org.tw]
- 2. Paeoniflorin inhibition of 6-hydroxydopamine-induced apoptosis in PC12 cells via suppressing reactive oxygen species-mediated PKCδ/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paeoniflorin exercise-mimetic potential regulates the Nrf2/HO-1/BDNF/CREB and APP/BACE-1/NF-κB/MAPK signaling pathways to reduce cognitive impairments and neuroinflammation in amnesic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paeoniflorin protects 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mice by inhibiting oxidative stress and neuronal apoptosis through activating the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Albiflorin alleviates neuroinflammation of rats after MCAO via PGK1/Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Albiflorin ameliorates neuroinflammation and exerts neuroprotective effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. physoc.org [physoc.org]
Paeonilactone A: A Comparative Analysis of its Anti-inflammatory Efficacy Against Standard Drugs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory efficacy of Paeonilactone A against established anti-inflammatory drugs, dexamethasone and indomethacin. This analysis is supported by available experimental data on its mechanism of action and effects in preclinical models.
This compound, a monoterpene lactone isolated from the Moutan Cortex, has garnered interest for its potential anti-inflammatory properties. This guide delves into its performance, drawing comparisons with a standard corticosteroid, dexamethasone, and a conventional non-steroidal anti-inflammatory drug (NSAID), indomethacin. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of jejich respective efficacies and mechanisms of action.
Comparative Efficacy: A Look at the Data
Quantitative data comparing the in vitro inhibitory activities of this compound, dexamethasone, and indomethacin are crucial for assessing their relative potencies. The following tables summarize key findings from various studies, focusing on the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) activity, pivotal mediators in the inflammatory cascade.
| Drug | Assay | Cell Line | IC50 Value | Citation |
| Paeonol Derivative | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 6.96 μM | [1] |
| Dexamethasone | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Dose-dependent inhibition (IC50 not specified) | [1][2][3] |
| Indomethacin | Not typically evaluated for direct NO inhibition |
Table 1: Comparison of Nitric Oxide Production Inhibition. This table highlights the inhibitory concentration (IC50) of a paeonol derivative, a compound structurally related to this compound, on nitric oxide production in RAW 264.7 macrophages. While a specific IC50 for this compound is not available in the reviewed literature, this provides an indication of the potential potency of this class of compounds. Dexamethasone is also known to inhibit NO production in a dose-dependent manner in the same cell line.
| Drug | Target | IC50 Value | Citation |
| Indomethacin | COX-1 | 18 nM, 230 nM, 0.1 μg/mL | [4][5][6] |
| Indomethacin | COX-2 | 26 nM, 630 nM, 5 μg/mL | [4][5][6] |
| Paeonol Analogues | COX-2 and PGE2 Inhibition | Substantial inhibition observed | [6] |
Table 2: Comparison of Cyclooxygenase (COX) Inhibition. This table presents the IC50 values for indomethacin against COX-1 and COX-2 enzymes. Indomethacin is a non-selective COX inhibitor, potently inhibiting both isoforms. Studies on paeonol analogues, which share a structural backbone with this compound, have demonstrated significant inhibition of COX-2 and prostaglandin E2 (PGE2) production, suggesting a potential mechanism of action for this compound.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound and the standard drugs are mediated through the modulation of key signaling pathways involved in the inflammatory response.
This compound and Related Compounds:
Studies on paeonol and paeoniflorin, compounds structurally and functionally related to this compound, suggest that their anti-inflammatory actions are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] These pathways are central to the production of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.
Dexamethasone:
Dexamethasone, a potent glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and interferes with the activity of pro-inflammatory transcription factors, including NF-κB and Activator Protein-1 (AP-1).[8] This leads to a broad suppression of inflammatory gene expression.
Indomethacin:
Indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] By blocking these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
Figure 1. Simplified signaling pathways of this compound (inferred), Dexamethasone, and Indomethacin.
Experimental Protocols
Standard preclinical models are employed to evaluate the anti-inflammatory activity of compounds like this compound.
In Vitro: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a common method to screen for anti-inflammatory activity.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS).
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a standard drug (e.g., dexamethasone) before LPS stimulation.
-
Measurement: After a specific incubation period, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Analysis: The concentration of the compound that inhibits NO production by 50% (IC50) is calculated to determine its potency.[8][9][10]
Figure 2. Workflow for the in vitro nitric oxide inhibition assay.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a classical and widely used model to assess acute inflammation.
-
Animal Model: Typically, rats or mice are used.
-
Treatment: Animals are pre-treated with the test compound (e.g., this compound) or a standard drug (e.g., indomethacin) administered orally or via injection.
-
Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw of the animal. This induces a localized inflammatory response characterized by edema (swelling).
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to that of the control (vehicle-treated) group.[11][12][13][14][15]
References
- 1. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Paeonol Inhibits IL-1β-Induced Inflammation via PI3K/Akt/NF-κB Pathways: In Vivo and Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Paeonilactone B's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Paeonilactone B, a key metabolite of albiflorin and paeoniflorin found in the roots of Paeonia lactiflora, is emerging as a compound of significant therapeutic interest. While direct in vivo validation of its specific molecular targets is still under investigation, substantial evidence from studies on its parent compounds strongly suggests its efficacy in modulating inflammatory and neurodegenerative processes. This guide provides a comparative overview of the therapeutic potential of Paeonilactone B, drawing upon in vivo data from its precursors to elucidate its likely mechanisms of action and therapeutic targets.
Comparative Efficacy in Preclinical Models
The therapeutic effects of Paeonilactone B are inferred from the in vivo activities of its parent compounds, albiflorin and paeoniflorin, which are extensively metabolized to Paeonilactone B.[1][2] Studies have demonstrated the neuroprotective and anti-inflammatory efficacy of these parent compounds in various animal models.
Neuroprotective Effects in Alzheimer's Disease Models
Paeoniflorin has shown significant neuroprotective effects in mouse models of Alzheimer's disease. Treatment with paeoniflorin has been found to improve cognitive function by mitigating oxidative stress and neuroinflammation.[3][4] The primary mechanism implicated is the modulation of the Nrf2/HO-1/TLR4 signaling pathway.[3][4]
| Compound | Animal Model | Key Findings | Implicated Targets |
| Paeoniflorin | APP/PS1 mice | Improved cognitive function, reduced oxidative stress and neuroinflammation.[3][4] | Nrf2, HO-1, TLR4[3][4] |
Anti-inflammatory Effects in Arthritis Models
Both paeoniflorin and paeonol, a structurally related compound, have demonstrated potent anti-inflammatory effects in rodent models of arthritis. These effects are largely attributed to the inhibition of the TLR4 signaling pathway and its downstream targets, NF-κB and MAPK. This leads to a reduction in the production of pro-inflammatory cytokines and mediators.
| Compound | Animal Model | Key Findings | Implicated Targets |
| Paeoniflorin | Rat model of rheumatoid arthritis | Reduced inflammation and cartilage degradation. | NF-κB, mTOR |
| Paeonol Derivatives | Rat model of adjuvant-induced arthritis | Significant therapeutic effect against arthritis.[5] | TLR4, NF-κB, MAPK[5] |
Key Therapeutic Targets and Signaling Pathways
Based on the available in vivo data for its parent and related compounds, the primary therapeutic targets of Paeonilactone B are likely centered around the modulation of key inflammatory and antioxidant signaling pathways.
Toll-like Receptor 4 (TLR4) Signaling Pathway
TLR4 is a critical receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of inflammatory responses. The repeated implication of TLR4 inhibition in the anti-inflammatory effects of paeoniflorin and paeonol suggests that Paeonilactone B likely exerts its anti-inflammatory effects by targeting this pathway.
References
- 1. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer’s Disease [openneurologyjournal.com]
- 5. Paeoniflorin ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Structure in the Bioactivity of Paeonia-Derived Lactones: A Comparative Guide
While direct and extensive research on the structural-activity relationship (SAR) of Paeonilactone A remains limited, a comprehensive examination of its close structural analogs, particularly paeoniflorin and its derivatives, offers significant insights into the chemical features governing their therapeutic potential. This guide provides a comparative analysis of the anti-inflammatory and cytotoxic activities of paeoniflorin and its analogs, highlighting key structural modifications that influence their biological efficacy. The experimental data and methodologies presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, offering a foundational understanding for the future development of this compound-based therapeutics.
Unveiling the Anti-inflammatory Potential: A Structural Perspective
The anti-inflammatory properties of paeoniflorin and its analogs have been a primary focus of research. The core structure, a monoterpene glycoside with a distinctive cage-like pinane skeleton, provides a versatile scaffold for chemical modification. Key structural elements that have been shown to influence anti-inflammatory activity include the benzoyl group, the glycosidic moiety, and the lactone ring.
A study involving the synthesis and evaluation of 46 paeoniflorin derivatives revealed that modifications at various positions significantly impact their ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW 264.7 and J774A.1)[1].
Comparative Anti-inflammatory Activity of Paeoniflorin and its Analogs
The following table summarizes the inhibitory activity of paeoniflorin and its key analog, albiflorin, on the production of various inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
| Compound | NO Production Inhibition (%) | PGE2 Production Inhibition (%) | TNF-α Production Inhibition (%) | IL-6 Production Inhibition (%) | IC50 for NO Production (mol/L) | Reference |
| Paeoniflorin | 17.61 | 27.56 | 20.57 | 29.01 | 2.2 x 10⁻⁴ | [2][3] |
| Albiflorin | 17.35 | 12.94 | 15.29 | 10.78 | 1.3 x 10⁻² | [2][3] |
Key Observations:
-
Paeoniflorin generally exhibits stronger inhibition of PGE2 and IL-6 production compared to albiflorin[2][3].
-
The IC50 value for NO production is significantly lower for paeoniflorin, indicating a much higher potency in inhibiting this inflammatory mediator[2][3].
-
The primary structural difference between paeoniflorin and albiflorin lies in the stereochemistry at the C-4 position of the pinane skeleton, suggesting this center is crucial for potent anti-inflammatory activity[4][5].
Further studies on a broader range of synthetic analogs have shown that modifications to the benzoyl group and the sugar moiety can either enhance or diminish anti-inflammatory effects. For instance, the introduction of a benzene sulfonate group to paeoniflorin (paeoniflorin-6′-O-benzene sulfonate or CP-25) has been shown to improve its bioavailability and enhance its anti-inflammatory and immunoregulatory effects[6].
Cytotoxicity Profile of Paeoniflorin and Its Analogs
An essential aspect of drug development is the evaluation of a compound's safety profile, including its cytotoxicity. Studies on paeoniflorin and its derivatives have generally indicated low cytotoxicity in the cell lines used for anti-inflammatory testing at concentrations where anti-inflammatory effects are observed[1][7].
Cytotoxicity in Macrophage Cell Lines
In studies utilizing RAW 264.7 and J774A.1 macrophage cell lines, paeoniflorin and its derivatives were assessed for their impact on cell viability using the MTT assay. The results consistently demonstrated that these compounds did not exhibit significant cytotoxicity at the concentrations used for evaluating their anti-inflammatory activities, typically up to 10 µmol/L[1]. This low cytotoxicity is a favorable characteristic for a potential therapeutic agent.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used to assess the anti-inflammatory and cytotoxic activities of paeoniflorin and its analogs.
Cell Culture
The murine macrophage cell line RAW 264.7 is a standard model for in vitro anti-inflammatory studies. The cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2[7][8].
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., paeoniflorin and its analogs) for a specified period (e.g., 24 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is used to measure the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate and treated with the test compounds and lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: After incubation, 100 µL of the cell culture supernatant is collected from each well.
-
Griess Reagent Addition: The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Absorbance Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
Cytokine Production Assays (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Cell Seeding and Treatment: Similar to the Griess assay, RAW 264.7 cells are seeded and treated with test compounds and LPS.
-
Supernatant Collection: The cell culture supernatant is collected after the incubation period.
-
ELISA Procedure: The concentrations of TNF-α and IL-6 are determined using commercially available ELISA kits according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the cell culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength. The cytokine concentration is calculated based on a standard curve.
-
Visualizing the Molecular Mechanisms
The anti-inflammatory effects of paeoniflorin and its analogs are mediated through the modulation of specific signaling pathways.
Experimental Workflow for Anti-inflammatory Screening
The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity.
Caption: A generalized workflow for the in vitro screening and mechanistic evaluation of potential anti-inflammatory compounds.
Paeoniflorin's Modulation of Inflammatory Signaling Pathways
Paeoniflorin has been shown to exert its anti-inflammatory effects by inhibiting the activation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
References
- 1. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 7. Paeoniflorin protects RAW 264.7 macrophages from LPS-induced cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. paeoniflorin-protects-raw-264-7-macrophages-from-lps-induced-cytotoxicity-and-genotoxicity - Ask this paper | Bohrium [bohrium.com]
A Comparative Analysis of Paeonilactone B Across Diverse Paeonia Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Paeonilactone B, a monoterpenoid lactone, across various species of the genus Peonia. Paeonilactone B, along with other terpenoids, is a subject of growing interest due to its potential pharmacological activities. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway associated with its biological effects to support further research and drug development.
Quantitative Comparison of Paeonilactone B Content
The concentration of Paeonilactone B varies among different Paeonia species. While comprehensive studies providing absolute quantification across a wide range of species are limited, existing research allows for a semi-quantitative comparison. The following table summarizes the relative content of Paeonilactone B in the root extracts of three Paeonia species as determined by Ultra-High-Performance Liquid Chromatography coupled with a Linear Trap Quadrupole-Orbitrap Mass Spectrometer (UHPLC-LTQ-OrbiTrap MS). It is important to note that Paeonilactone B has also been identified in Paeonia albiflora and Paeonia lactiflora, though comparative quantitative data was not available in the reviewed literature.
| Paeonia Species | Relative Content of Paeonilactone B (Peak Area) |
| Paeonia officinalis | 0.93 |
| Paeonia tenuifolia | 0.34 |
| Paeonia peregrina | 0.23 |
Data is derived from a semi-quantitative analysis and represents the relative peak area obtained from UHPLC-MS analysis of root extracts. Higher values indicate a greater relative abundance of the compound.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for the extraction and quantification of Paeonilactone B from Paeonia root material, based on established methods for monoterpenoids in this genus.
Extraction of Paeonilactone B from Paeonia Root
This protocol describes a general method for obtaining extracts rich in monoterpenoids, including Paeonilactone B, from dried Paeonia root.
-
Plant Material Preparation: Dried roots of the Paeonia species are ground into a fine powder.
-
Extraction Solvents: An ethanol-water mixture (e.g., 70% ethanol) is a commonly used solvent for extracting monoterpenoids from Paeonia roots.
-
Extraction Techniques:
-
Maceration: The powdered root material is soaked in the extraction solvent at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.
-
Ultrasound-Assisted Extraction (UAE): The powdered root material is suspended in the extraction solvent and subjected to ultrasonic waves for a shorter duration (e.g., 30-60 minutes). This technique enhances extraction efficiency by disrupting cell walls.
-
Microwave-Assisted Extraction (MAE): The sample is irradiated with microwaves in the extraction solvent, which rapidly heats the solvent and plant material, accelerating the extraction process.
-
-
Post-Extraction Processing: Following extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Quantification of Paeonilactone B by High-Performance Liquid Chromatography (HPLC)
This section outlines a validated HPLC-UV method for the quantification of Paeonilactone B.
-
Chromatographic System: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient elution is typically employed using a mixture of (A) water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) and (B) acetonitrile or methanol. The gradient is programmed to achieve optimal separation of Paeonilactone B from other components in the extract.
-
Detection: The UV detector is set to a wavelength where Paeonilactone B exhibits maximum absorbance, which should be determined by analyzing a pure standard.
-
Standard Preparation: A stock solution of pure Paeonilactone B is prepared in a suitable solvent (e.g., methanol) and then serially diluted to create a series of calibration standards of known concentrations.
-
Sample Preparation: The crude extract is accurately weighed and dissolved in the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Quantification: A calibration curve is constructed by plotting the peak area of the Paeonilactone B standard against its concentration. The concentration of Paeonilactone B in the plant extract is then determined by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathway
Terpenoids isolated from Paeonia species are known to possess a range of biological activities, with anti-inflammatory effects being prominent. While the specific mechanisms of Paeonilactone B are still under investigation, the closely related and abundant monoterpene, paeoniflorin, has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that Paeonilactone B shares a similar mechanism of action.
Inhibition of Pro-inflammatory Signaling Pathways
The diagram below illustrates the proposed mechanism by which Paeonia monoterpenes, such as Paeonilactone B, may inhibit inflammatory responses. In response to inflammatory stimuli like lipopolysaccharide (LPS), Toll-like receptors (TLRs) are activated, triggering downstream signaling cascades. This leads to the activation of IκB kinase (IKK), which in turn phosphorylates the inhibitor of κB (IκBα). Phosphorylated IκBα is degraded, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Simultaneously, the MAPK pathway (including ERK, JNK, and p38) is activated, leading to the activation of the transcription factor AP-1, which also promotes the expression of inflammatory mediators. Paeonia monoterpenes are thought to interfere with these pathways, potentially by inhibiting the phosphorylation of key signaling proteins, thereby reducing the production of pro-inflammatory cytokines and mediators.
Caption: Inhibition of NF-κB and MAPK signaling pathways.
References
Validating the Mechanism of Action of Paeonilactone A: A Comparative Guide Based on Structural Analogs
Introduction: Paeonilactone A is a monoterpenoid lactone isolated from Paeonia lactiflora, a plant with a long history in traditional medicine for treating inflammatory conditions. While direct experimental validation of the mechanism of action for this compound is not extensively available in the current scientific literature, its close structural analogs, Paeoniflorin and Paeonol, have been widely studied. This guide provides a comprehensive comparison of the anti-inflammatory mechanisms of these analogs to infer and validate the likely mechanism of action of this compound. The primary anti-inflammatory action of these related compounds is attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of Paeoniflorin and Paeonol have been demonstrated in various in vitro and in vivo models. These compounds effectively reduce the production of pro-inflammatory mediators, offering a basis for comparison with standard anti-inflammatory drugs like Dexamethasone.
Table 1: In Vitro Anti-Inflammatory Effects of Paeoniflorin and Paeonol
| Compound | Model System | Concentration | Target Measured | Inhibition/Reduction (%) | Reference |
| Paeoniflorin | LPS-stimulated RAW 264.7 macrophages | 100 µM | Nitric Oxide (NO) | ~40% | [1] |
| Paeoniflorin | LPS-stimulated RAW 264.7 macrophages | 100 µM | TNF-α | ~50% | [1] |
| Paeoniflorin | LPS-stimulated RAW 264.7 macrophages | 100 µM | IL-6 | ~60% | [1] |
| Paeonol | LPS-induced RAW 264.7 macrophages | 20 µM | Nitric Oxide (NO) | ~50% | [2] |
| Paeonol | IL-1β-induced human OA chondrocytes | 50 µM | Nitric Oxide (NO) | Significant | [3] |
| Paeonol | IL-1β-induced human OA chondrocytes | 50 µM | PGE2 | Significant | [3] |
| Paeonol | IL-1β-induced human OA chondrocytes | 50 µM | MMP-1, MMP-3, MMP-13 | Significant | [3] |
Table 2: In Vivo Anti-Inflammatory Effects of Paeoniflorin and Paeonol
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Paeoniflorin | Collagen-induced arthritis in rats | 100 mg/kg | Reduced paw swelling, decreased inflammatory cytokine levels | [4] |
| Paeoniflorin | Chronic constriction injury-induced neuropathic pain in rats | 50 mg/kg | Attenuated thermal hyperalgesia and mechanical allodynia | [5] |
| Paeonol | Endotoxin-induced acute kidney injury in mice | 20, 40 mg/kg | Reduced renal injury, decreased pro-inflammatory cytokines | [6][7] |
| Paeonol | Adjuvant-induced arthritis in rats | 100 mg/kg | Significant reduction in paw edema | [2] |
Signaling Pathway Analysis: NF-κB and MAPK Inhibition
The primary mechanism underlying the anti-inflammatory effects of Paeoniflorin and Paeonol is the suppression of the NF-κB and MAPK signaling cascades. These pathways are crucial regulators of inflammatory gene expression.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Paeoniflorin and Paeonol have been shown to inhibit this process.[4][6][7][8]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including p38, ERK, and JNK, that are activated by various extracellular stimuli, including LPS. Activated MAPKs phosphorylate and activate transcription factors that, in turn, induce the expression of inflammatory genes. Paeoniflorin and Paeonol have been demonstrated to suppress the phosphorylation of these key MAPK proteins.[5][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the anti-inflammatory mechanism of Paeoniflorin and Paeonol, which can be adapted for this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with Lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements, shorter times for signaling protein phosphorylation).
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Objective: To determine the effect of the test compound on the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.
-
Protocol:
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK, and JNK.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Objective: To quantify the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.
-
Protocol:
-
Cell culture supernatants are collected after the treatment period.
-
The concentrations of TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is read at 450 nm using a microplate reader.
-
In Vivo Model of Inflammation: LPS-Induced Acute Lung Injury
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compound.
-
Protocol:
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Treatment: Mice are administered the test compound (e.g., this compound) intraperitoneally or orally at various doses.
-
Induction of Injury: One hour after treatment, mice are challenged with an intratracheal instillation of LPS (5 mg/kg).
-
Sample Collection: After 6-24 hours, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissues are harvested for histological analysis and Western blotting.
-
Experimental Workflow
The following diagram illustrates a typical workflow for validating the anti-inflammatory mechanism of a compound like this compound.
Conclusion
Based on the extensive evidence from its structural analogs, Paeoniflorin and Paeonol, it is highly probable that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. This guide provides a framework for the direct experimental validation of this compound's mechanism of action. The presented experimental protocols and comparative data offer a solid foundation for researchers and drug development professionals to design and execute studies that will definitively elucidate the therapeutic potential of this compound as an anti-inflammatory agent. Future research should focus on direct in vitro and in vivo studies of this compound to confirm these inferred mechanisms and to establish a clear dose-response relationship and safety profile.
References
- 1. Synthesis and anti-inflammatory activity of paeonol analogues in the murine model of complete Freund's adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel paeonol derivatives: Design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paeonol Inhibits IL-1β-Induced Inflammation via PI3K/Akt/NF-κB Pathways: In Vivo and Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analgesic effect of paeoniflorin: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paeoniflorin and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paeonol protects endotoxin-induced acute kidney injury: potential mechanism of inhibiting TLR4-NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paeonol protects endotoxin-induced acute kidney injury: potential mechanism of inhibiting TLR4-NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paeoniflorin Ameliorates Hyperprolactinemia-Induced Inhibition of Osteoblastogenesis by Suppressing the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paeoniflorin suppressed IL-22 via p38 MAPK pathway and exerts anti-psoriatic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Paeonilactone A: A Guide for Laboratory Professionals
Providing accurate and specific disposal procedures for "Paeonilactone A" is not possible at this time. Extensive searches for a compound with this exact name in chemical databases and safety literature have not yielded a definitive identification. Without a clear chemical identity, including a CAS number and established safety data, providing disposal guidance would be unsafe and irresponsible.
The initial investigation for "this compound" returned information for several other compounds, including "Paeonilactone B," "Phenalinolactone A," and "Spironolactone." However, no direct synonymity or structural relationship between "this compound" and these other substances could be established from the available data. Attempting to extrapolate disposal protocols from potentially unrelated chemicals would pose a significant safety risk to researchers and the environment.
To ensure the safe disposal of the substance you are working with, it is imperative to:
-
Positively Identify the Chemical: The first and most critical step is to ascertain the precise identity of "this compound." This may involve:
-
Reviewing purchase orders and container labels for a CAS number or alternative chemical name.
-
Contacting the supplier or manufacturer to obtain a Safety Data Sheet (SDS). The SDS is the primary source of information for chemical safety and disposal.
-
Consulting with your institution's Environmental Health and Safety (EHS) department for assistance in identifying the compound.
-
-
Consult the Safety Data Sheet (SDS): Once the chemical is correctly identified and the corresponding SDS is obtained, refer to Section 13: "Disposal Considerations." This section will provide specific instructions for the proper disposal of the chemical waste, in accordance with regulatory requirements.
-
Follow Institutional and Regulatory Guidelines: All chemical waste disposal must adhere to local, state, and federal regulations. Your institution's EHS department will provide guidance on the specific procedures for hazardous waste disposal at your facility.
General Principles for Laboratory Chemical Disposal (To be applied ONLY after positive identification and consultation of the SDS):
The following diagram illustrates a generalized workflow for the proper handling and disposal of a laboratory chemical. This is a conceptual guide and should not be used as a substitute for the specific instructions in the SDS for your compound.
Caption: Generalized workflow for laboratory chemical disposal.
Disclaimer: The information provided above is intended as a general guide. The absence of specific data for "this compound" necessitates a cautious approach. Always prioritize positive identification of any chemical and strict adherence to the guidance provided in its Safety Data Sheet and by your institution's safety professionals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
